molecular formula C12H19NO3 B563079 Terbutaline-d9 CAS No. 1189658-09-0

Terbutaline-d9

Cat. No.: B563079
CAS No.: 1189658-09-0
M. Wt: 234.34 g/mol
InChI Key: XWTYSIMOBUGWOL-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbutaline-d9 is a stable, deuterium-labeled isotope of the β2-adrenergic receptor agonist Terbutaline. In research settings, this compound serves as a critical analytical tool, primarily functioning as an internal standard for the accurate quantitative analysis of Terbutaline. Its application is essential in advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), where it enables precise calibration, method validation, and reliable quantification in complex matrices, thereby minimizing variability and enhancing data integrity. By incorporating nine deuterium atoms, this compound exhibits nearly identical chemical properties to its non-labeled counterpart but can be distinguished by mass spectrometry. This characteristic makes it invaluable for pharmacokinetic studies, metabolism research, and residue control analysis, allowing researchers to track the parent compound with high specificity and sensitivity. As a β2-adrenergic receptor agonist, the parent molecule, Terbutaline, is a bronchodilator; the deuterated version allows for detailed investigation into its behavior and fate in biological systems. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTYSIMOBUGWOL-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662201
Record name 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189658-09-0
Record name 5-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Terbutaline-d9 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbutaline-d9 is the deuterated analog of Terbutaline, a selective β2-adrenergic receptor agonist. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Terbutaline in biological matrices and pharmaceutical formulations.[1][2] Its near-identical chemical and physical properties to the parent drug, combined with its distinct mass spectrometric signature, make it the gold standard for pharmacokinetic, metabolic, and quality control studies involving Terbutaline. This guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and mechanism of action of this compound.

Chemical and Physical Properties

This compound shares most of its physicochemical properties with Terbutaline, with the primary difference being its increased molecular weight due to the presence of nine deuterium atoms. This isotopic substitution has a minimal effect on its biological activity but provides a clear mass shift for mass spectrometry-based detection.[3]

Table 1: Chemical and Physical Properties of this compound and Terbutaline

PropertyThis compoundTerbutaline
IUPAC Name 5-[2-(tert-butyl-d9-amino)-1-hydroxyethyl]benzene-1,3-diol5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol
Synonyms 2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanolBrethine, Bricanyl
CAS Number 1189658-09-0[4][5]23031-25-6
Molecular Formula C₁₂H₁₀D₉NO₃[4][5]C₁₂H₁₉NO₃
Molecular Weight 234.34 g/mol [4][5]225.28 g/mol [6]
Appearance Tan to Light Brown Solid[5]Solid[6]
Melting Point 99-102°C119-122 °C[6]
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)1 g/1.5 mL in water[6]
pKa (Strongest Acidic) Not explicitly available, expected to be similar to Terbutaline8.86[7]
pKa (Strongest Basic) Not explicitly available, expected to be similar to Terbutaline9.76[7]
LogP Not explicitly available, expected to be similar to Terbutaline0.9[6]

Synthesis

The synthesis of this compound involves a multi-step process that parallels the synthesis of Terbutaline, with the introduction of deuterium atoms at the tert-butyl group. A representative synthetic route is outlined below, based on established methods for the synthesis of Terbutaline.

Representative Synthetic Protocol

A common route for synthesizing the core structure of Terbutaline involves the reaction of 3,5-dibenzyloxyacetophenone with a brominating agent, followed by reaction with an appropriately deuterated N-benzyl-N-tert-butylamine. The final step involves debenzylation to yield this compound.

Step 1: Bromination of 3,5-Dibenzyloxyacetophenone 3,5-Dibenzyloxyacetophenone is brominated to form 2-bromo-1-(3,5-dibenzyloxyphenyl)ethan-1-one. This reaction is typically carried out using a brominating agent like dibromohydantoin in a suitable solvent such as ethyl acetate, often with an acid catalyst.

Step 2: Amination with Deuterated N-benzyl-N-tert-butylamine The resulting bromoacetophenone derivative is then reacted with N-benzyl-N-(tert-butyl-d9)amine. This introduces the deuterated tert-butylamino group to the molecule.

Step 3: Reduction of the Ketone The ketone group is reduced to a hydroxyl group, commonly using a reducing agent such as sodium borohydride.

Step 4: Deprotection (Debenzylation) The benzyl protecting groups on the hydroxyls of the phenyl ring are removed. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This final step yields this compound.

Mechanism of Action: β2-Adrenergic Signaling Pathway

Terbutaline, and by extension this compound, exerts its therapeutic effect through its action as a selective β2-adrenergic receptor agonist.[8] These receptors are predominantly found on the smooth muscle cells of the airways.

Upon binding to the β2-adrenergic receptor, Terbutaline initiates a signaling cascade:

  • Receptor Activation: The binding of Terbutaline to the β2-adrenergic receptor causes a conformational change in the receptor.

  • G-Protein Activation: This conformational change activates a stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs-protein then stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[8]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[8]

  • Smooth Muscle Relaxation: Activated PKA phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[8]

Terbutaline_Signaling_Pathway Terbutaline This compound Beta2_Receptor β2-Adrenergic Receptor Terbutaline->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation

Caption: Signaling pathway of this compound.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Terbutaline. Below is a representative experimental protocol for the analysis of Terbutaline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive method.

Quantitative Analysis of Terbutaline in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • Terbutaline reference standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples

  • Prepare stock solutions of Terbutaline and this compound in methanol.

  • Prepare working standard solutions of Terbutaline by serial dilution of the stock solution with a mixture of water and methanol.

  • Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range (e.g., 0.05 to 10 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

3. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma samples (spiked with internal standard) onto the SPE cartridges.

  • Wash the cartridges with a low-organic solvent mixture to remove interferences.

  • Elute the analyte and internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Terbutaline from endogenous plasma components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: e.g., 10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Terbutaline: e.g., m/z 226.1 -> 152.1

      • This compound: e.g., m/z 235.2 -> 161.2

    • Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

5. Data Analysis

  • Integrate the peak areas for both Terbutaline and this compound.

  • Calculate the peak area ratio of Terbutaline to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Terbutaline in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (Plasma Spiking with IS) Start->Sample_Prep SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Elution Elution and Reconstitution SPE->Elution LC_MS_Analysis LC-MS/MS Analysis Elution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for quantitative analysis.

Conclusion

This compound is an essential tool for researchers and professionals in the fields of pharmacology, toxicology, and pharmaceutical analysis. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for Terbutaline. A thorough understanding of its chemical properties, synthesis, and analytical applications, as outlined in this guide, is crucial for its effective implementation in a laboratory setting. The well-characterized mechanism of action of its non-deuterated counterpart provides a solid foundation for its application in pharmacological research.

References

Terbutaline-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terbutaline-d9, a deuterated analog of the β2-adrenergic receptor agonist, Terbutaline. This document outlines its chemical properties, mechanism of action, and applications in research and development, with a focus on its use as an internal standard in analytical assays.

Core Compound Details

This compound is a stable isotope-labeled version of Terbutaline, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Terbutaline in biological matrices, as it is chemically identical to the analyte but has a distinct mass.

ParameterValue
CAS Number 1189658-09-0[1][2]
Molecular Formula C₁₂H₁₀D₉NO₃[1][2]
Molecular Weight 234.34 g/mol [1][2]
Synonyms 2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanol[1][3]

Mechanism of Action: β2-Adrenergic Receptor Signaling

Terbutaline acts as a selective agonist for β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways, uterus, and vasculature. The canonical signaling pathway is initiated by the binding of Terbutaline to the β2-adrenergic receptor, a G protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs.

The activated α subunit of the Gs protein (Gαs) dissociates from the βγ subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[1]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[1]. PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells[1].

In addition to the canonical pathway, β2-adrenergic receptors can also signal through G protein-independent pathways involving β-arrestin.

Below is a diagram illustrating the canonical β2-adrenergic receptor signaling pathway activated by Terbutaline.

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Terbutaline Terbutaline Receptor β2-Adrenergic Receptor Terbutaline->Receptor Binds G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha Gαs (active) G_protein->G_alpha Dissociates G_alpha->AC ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates downstream targets

Canonical β2-Adrenergic Signaling Pathway

Pharmacokinetic Properties of Terbutaline

While specific pharmacokinetic data for this compound is not extensively published, it is expected to have similar properties to the non-deuterated form. The following table summarizes key pharmacokinetic parameters for Terbutaline.

ParameterOral AdministrationSubcutaneous Administration
Bioavailability 14-15%[4]-
Time to Peak Concentration (Tmax) 1.5 - 2 hours[4][5]~20 minutes[6]
Peak Plasma Concentration (Cmax) 8.3 - 8.6 ng/mL (5 mg dose)[4]5.2 - 9.6 ng/mL (0.25 - 0.5 mg dose)[4][6]
Elimination Half-life ~3.4 hours[4][5]~2.9 - 5.7 hours[5][6]
Volume of Distribution 1.6 L/kg[4]-
Clearance 3.0 mL/min/kg[4]-
Primary Route of Elimination Urine (as unchanged drug and sulfate conjugate)[4][5]Urine (~60% as unchanged drug)[5][6]

Experimental Protocols

Quantification of Terbutaline in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a general experimental workflow for the quantitative analysis of Terbutaline in human plasma, employing this compound as an internal standard to ensure accuracy and precision.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike plasma samples, calibration standards, and quality control samples with a known concentration of this compound internal standard solution.

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Terbutaline and this compound from the cartridge with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[7].

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[8].

    • Flow Rate: 0.4 - 1.0 mL/min[7][8].

    • Injection Volume: 10 - 20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Terbutaline: m/z 226 → 151[8]

      • This compound (Internal Standard): m/z 235 → 160 (predicted)

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Terbutaline to this compound against the concentration of the calibration standards.

  • Determine the concentration of Terbutaline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a workflow diagram for the quantification of Terbutaline using this compound as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample spike Spike with This compound (IS) start->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Integration lcms->peak_integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration quantification Quantification of Terbutaline calibration->quantification end Final Concentration quantification->end

LC-MS/MS Quantification Workflow

References

An In-depth Technical Guide to the Synthesis and Characterization of Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Terbutaline-d9, a deuterated isotopologue of the β2-adrenergic receptor agonist, Terbutaline. Due to its properties, this compound serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing mass spectrometry.[1] The incorporation of nine deuterium atoms on the tert-butyl group provides a significant mass shift from the parent compound, ensuring clear differentiation in mass spectrometric analyses without altering its fundamental chemical behavior.

Physicochemical and Isotopic Properties

The key properties of this compound are summarized below. The high isotopic and chemical purity make it a reliable standard for sensitive and accurate quantification of Terbutaline in various matrices.

PropertyValueReference(s)
Chemical Name 2-(tert-Butylamino-d9)-1-(3,5-dihydroxyphenyl)ethanol[2]
CAS Number 1189658-09-0[2]
Molecular Formula C₁₂H₁₀D₉NO₃[2]
Molecular Weight 234.34 g/mol [2]
Deuterium Incorporation 9 Deuterium atoms on the tert-butyl group[3][4]
Chemical Purity ≥98%[2]
Appearance Tan Powder[5]

Synthesis of this compound

The synthesis of this compound is analogous to established routes for the non-deuterated parent compound, with the critical modification of using a deuterated source for the tert-butyl group. The most common and effective strategy involves the reaction of a protected bromoacetophenone intermediate with tert-butylamine-d9.

Synthesis Workflow Diagram

Synthesis_Workflow start_end start_end process process reagent reagent product product A 3,5-Dibenzyloxy- acetophenone B Bromination A->B Ethyl Acetate C 2-Bromo-1-(3,5-dibenzyloxy -phenyl)ethanone B->C D Condensation C->D E Ketone Intermediate D->E F Reduction E->F G Protected This compound F->G H Deprotection (Hydrogenolysis) G->H I This compound H->I reagent1 Br₂ reagent1->B reagent2 tert-Butylamine-d9 reagent2->D reagent3 H₂ / Pd/C reagent3->H

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for analogous compounds.[6]

  • Step 1: Bromination of 3,5-Dibenzyloxyacetophenone.

    • Dissolve 3,5-dibenzyloxyacetophenone in a suitable solvent such as ethyl acetate.

    • Add a brominating agent (e.g., dibromohydantoin) and an acid catalyst (e.g., trifluoroacetic acid).

    • Stir the reaction mixture at room temperature, protected from light, for several hours until completion, as monitored by TLC.

    • Upon completion, filter the reaction mixture. The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-1-(3,5-dibenzyloxyphenyl)ethanone.

  • Step 2: Condensation with tert-Butylamine-d9.

    • Dissolve the crude bromo-intermediate from Step 1 in an appropriate solvent like acetonitrile.

    • Add tert-butylamine-d9 to the solution.

    • Stir the mixture at room temperature. The reaction progress can be monitored by LC-MS.

    • Once the reaction is complete, the solvent is removed under vacuum to yield the crude ketone intermediate, 2-(tert-butylamino-d9)-1-(3,5-dibenzyloxyphenyl)ethanone.

  • Step 3: Reduction and Deprotection.

    • Dissolve the ketone intermediate in a solvent such as methanol or ethanol.

    • Transfer the solution to a hydrogenation vessel containing a palladium on carbon (Pd/C) catalyst.

    • Pressurize the vessel with hydrogen gas (H₂). This step simultaneously reduces the ketone to a hydroxyl group and removes the benzyl protecting groups via hydrogenolysis.

    • The reaction is stirred under H₂ pressure until the uptake of hydrogen ceases.

    • Filter the mixture through celite to remove the Pd/C catalyst, and concentrate the filtrate under reduced pressure.

    • The resulting crude product is purified by recrystallization or column chromatography to yield pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Characterization Workflow Diagram

Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation start start process process analysis analysis result result A Synthesized This compound B Dissolve in appropriate solvent A->B C LC-MS/MS Analysis B->C D NMR Analysis (¹H and ¹³C) B->D E Confirm MW (234.34) Confirm Fragmentation C->E F Confirm Structure Assess Isotopic Labeling D->F

Caption: General workflow for the characterization of this compound.

Protocol 1: LC-MS/MS Analysis

This method is designed for the confirmation of molecular weight and structural integrity.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to approximately 1 µg/mL with a 50:50 mixture of water and acetonitrile.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or full scan MS/MS.

    • Precursor Ion (Q1): m/z 235.2 (for [M+H]⁺).

    • Product Ions (Q3): Monitor for expected fragments. A primary fragmentation pathway involves the neutral loss of deuterated isobutene (C₄D₈, mass ~64.1 Da), resulting in a major product ion.

Protocol 2: NMR Spectroscopy

NMR is used to confirm the molecular structure and the specific locations of deuterium labeling.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).[7][8]

    • Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to remove any particulate matter.[9][10]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Result: The spectrum should show signals corresponding to the aromatic protons and the protons on the ethanolamine backbone. Critically, the large singlet typically observed for the non-deuterated tert-butyl group (around 1.4 ppm) will be absent, confirming successful deuteration.

  • ¹³C NMR Spectroscopy:

    • Acquire a standard one-dimensional carbon NMR spectrum with proton decoupling.

    • Expected Result: The spectrum will show signals for the aromatic and ethanolamine carbons. The signals corresponding to the tert-butyl carbons will be significantly altered. The quaternary carbon will appear as a multiplet with reduced intensity due to C-D coupling, and the signal for the nine equivalent methyl carbons will be replaced by a low-intensity multiplet, confirming the location of the deuterium labels.

Summary of Characterization Data

The following table summarizes the expected key data points from the characterization analyses.

Analysis TechniqueParameterExpected Result
LC-MS/MS (ESI+) Precursor Ion [M+H]⁺m/z 235.2
Major Product Ionm/z ~171.1 (Resulting from neutral loss of C₄D₈)
¹H NMR tert-Butyl SignalAbsent (confirms deuteration)
Aromatic/Aliphatic SignalsPresent and consistent with the core structure of Terbutaline.
¹³C NMR tert-Butyl C SignalsQuaternary and methyl carbon signals will be observed as low-intensity multiplets due to C-D coupling and the absence of protons, confirming the label position.

References

Terbutaline-d9 mechanism of action as a β2-adrenergic receptor agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Terbutaline-d9 as a β2-Adrenergic Receptor Agonist

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a deuterated isotopologue of the selective β2-adrenergic receptor (β2-AR) agonist, Terbutaline. While the deuteration serves primarily as a tool for analytical and pharmacokinetic studies, the core pharmacodynamic mechanism is identical to that of Terbutaline. This document details the canonical Gs-protein-coupled signaling cascade, presents quantitative pharmacological data, outlines detailed experimental protocols for studying its activity, and explores non-canonical and cell-specific signaling pathways.

Introduction to this compound

Terbutaline is a synthetic phenylethanolamine derivative that acts as a selective β2-adrenergic receptor agonist.[1] Its primary clinical applications are as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD) and as a tocolytic agent to delay preterm labor.[2] The tertiary butyl group in its structure confers selectivity for the β2 receptor and, lacking a hydroxyl group at the 4th position of the benzene ring, it is less susceptible to metabolism by catechol-O-methyl transferase (COMT).[2]

This compound is a stable, deuterium-labeled version of Terbutaline. In drug development and research, deuterated compounds are invaluable as internal standards for quantitative analysis by mass spectrometry due to their near-identical physicochemical properties and receptor interaction profiles, but distinct mass-to-charge ratio. For the purposes of this guide, the mechanism of action of this compound at the molecular and cellular level is considered identical to that of unlabeled Terbutaline.

Core Mechanism of Action: The Gs-cAMP-PKA Signaling Pathway

The principal therapeutic effects of Terbutaline are mediated through the activation of the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR).[3] This activation initiates a well-characterized intracellular signaling cascade.

  • Receptor Binding and G-Protein Activation: Terbutaline binds to the β2-AR on the surface of smooth muscle cells, particularly in the bronchioles.[4] This binding induces a conformational change in the receptor, which promotes the activation of an associated heterotrimeric Gs protein.[5] The Gαs subunit releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), causing it to dissociate from the Gβγ dimer.[5]

  • Adenylyl Cyclase Activation and cAMP Production: The activated, GTP-bound Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.[3][6] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[3][4]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1][3] cAMP binds to the regulatory subunits of PKA, causing them to release the active catalytic subunits.

  • Downstream Effects and Smooth Muscle Relaxation: The active PKA catalytic subunits phosphorylate multiple intracellular target proteins, leading to smooth muscle relaxation through several mechanisms:[6][7]

    • Phosphorylation and inactivation of myosin light-chain kinase (MLCK), which is necessary for the phosphorylation of myosin and subsequent muscle contraction.[6][7]

    • Reduction of intracellular calcium (Ca²⁺) concentrations by promoting its sequestration into intracellular stores and reducing its entry into the cell.[1][3]

    • Activation of myosin light-chain phosphatase, which dephosphorylates myosin, further promoting relaxation.[6]

    • Opening of large-conductance calcium-activated potassium channels, which hyperpolarizes the cell membrane, also contributing to relaxation.[7]

The net result of this cascade is potent bronchodilation, which alleviates the symptoms of bronchospasm.[8][9]

Gs_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor Gs Gs Protein (GDP) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Phosphorylates Ca_dec ↓ Intracellular Ca²⁺ PKA->Ca_dec Promotes MLCK_inactive MLCK (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Ca_dec->Relaxation Terbutaline This compound Terbutaline->B2AR Binds ATP ATP ATP->AC

Figure 1: The canonical β2-adrenergic receptor signaling pathway initiated by this compound.

Quantitative Pharmacology

The interaction of Terbutaline with the β2-AR has been quantified in various studies. The reported values for potency and efficacy can vary depending on the cell type, experimental conditions, and assay used.

ParameterValueReceptor/SystemCommentsReference
IC₅₀ 53 nMβ2-Adrenergic ReceptorRepresents the concentration causing 50% inhibition in a competitive binding assay.[10]
EC₅₀ ~40 nM (10⁻⁷·⁴⁰ M)β2-AR expressed in cellsMeasured via changes in membrane potential in cells expressing β2-AR and CFTR.[11]
EC₅₀ ~117 nM (10⁻⁶·⁹³ M)β2-AR co-expressed with BK2RCo-expression of the Bradykinin B2 receptor shifted the dose-response curve.[11]
EC₅₀ Range 13.8 nM to 2.14 µMVariousHighlights the variability of EC₅₀ values across different published studies and assays.[11]

Additional Signaling and Cellular Effects

Beyond the primary bronchodilatory pathway, Terbutaline's activation of β2-ARs can trigger other signaling events, particularly in immune cells.

Anti-Inflammatory Effects via ERK Pathway Inhibition

In macrophages, β2-AR agonists like Terbutaline have been shown to exert anti-inflammatory effects.[12] This action is also dependent on cAMP but results in the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway. Activation of the β2-AR and subsequent rise in cAMP can suppress the lipopolysaccharide (LPS)-induced phosphorylation and activation of ERK, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and MCP-1.[12]

ERK_Inhibition_Pathway Terbutaline Terbutaline B2AR β2-AR (Macrophage) Terbutaline->B2AR cAMP ↑ cAMP B2AR->cAMP ERK_path ERK Pathway Activation cAMP->ERK_path Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->ERK_path Cytokines ↓ Pro-inflammatory Cytokines (TNF, MCP-1) ERK_path->Cytokines

Figure 2: cAMP-dependent inhibition of the ERK pathway by Terbutaline in macrophages.

Immunomodulatory Effects on T-helper Cells

Recent studies have indicated that Terbutaline can augment the activity of T helper 17 (Th17) cells in human lymphocytes.[13][14] This effect is dependent on the canonical cAMP/PKA pathway. Terbutaline treatment was shown to increase the secretion of IL-17A and the expression of the master transcription factor RORC, effects that were abrogated by PKA inhibitors.[13][14] This suggests a potential pro-inflammatory role in certain contexts, which could be relevant in diseases where Th17 cells are implicated, such as asthma and autoimmune disorders.[14]

Non-Canonical α-Adrenolytic Activity

Interestingly, one study reported that Terbutaline can induce vasodilation in pulmonary arteries through a mechanism independent of β-ARs.[15] The effect was attributed to α-adrenolytic activity, as Terbutaline-induced relaxation occurred only after pre-constriction with α1-AR agonists and was shown to shift the phenylephrine dose-response curve.[15] This suggests a novel mechanism that could contribute to its effects on pulmonary arterial pressure.[15]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of β2-AR agonists like this compound.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the β2-AR by measuring its ability to compete with a radiolabeled antagonist.

1. Materials:

  • Cell line expressing high levels of β2-AR (e.g., HEK293 or CHO cells).

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or similar β-AR antagonist.

  • Unlabeled Ligand: this compound (test compound).

  • Non-specific Binding Control: Propranolol or Alprenolol (10 µM).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and liquid scintillation counter.

2. Methodology:

  • Membrane Preparation: Culture cells to confluency. Harvest cells, wash with PBS, and centrifuge. Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize. Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei. Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the resulting membrane pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + 10 µM Propranolol.

    • Competitive Binding: Membranes + Radioligand + serial dilutions of this compound.

  • Incubation: Add 50-100 µg of membrane protein to each well. Add a fixed concentration of [³H]-DHA (typically at its Kd value). Add the competing ligands (this compound or Propranolol). Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate Specific Binding = Total Binding - Non-specific Binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: cAMP Accumulation Functional Assay

This cell-based functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its potency (EC₅₀) and efficacy.

1. Materials:

  • Cell line expressing β2-AR (e.g., HEK293, CHO).

  • Cell Culture Medium (e.g., DMEM/F12 with 10% FBS).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX or 100 µM Rolipram to prevent cAMP degradation.

  • Test Compound: this compound.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or fluorescence polarization-based kits.

2. Methodology:

  • Cell Culture: Seed cells into a 96-well or 384-well plate and grow to 80-90% confluency.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with PBS. Add Stimulation Buffer (containing the PDE inhibitor) and incubate for 30 minutes at 37°C.

  • Compound Stimulation: Add serial dilutions of this compound to the wells. Include a positive control (e.g., 10 µM Isoproterenol) and a vehicle control (buffer only). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells according to the cAMP detection kit manufacturer's instructions. This step typically involves adding a lysis buffer that also contains the detection reagents.

  • Quantification: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow the detection reaction to proceed. Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

cAMP_Assay_Workflow Start Start Seed 1. Seed β2-AR Expressing Cells in 96-Well Plate Start->Seed Incubate_PDEi 2. Add Stimulation Buffer with PDE Inhibitor (IBMX) Seed->Incubate_PDEi Add_Cmpd 3. Add Serial Dilutions of this compound Incubate_PDEi->Add_Cmpd Incubate_Stim 4. Incubate for 15-30 min at 37°C Add_Cmpd->Incubate_Stim Lyse 5. Lyse Cells and Add cAMP Detection Reagents Incubate_Stim->Lyse Read 6. Read Plate (e.g., HTRF Reader) Lyse->Read Analyze 7. Analyze Data: Generate Dose-Response Curve Calculate EC₅₀ & Emax Read->Analyze End End Analyze->End

Figure 3: Experimental workflow for a cell-based cAMP accumulation functional assay.

Conclusion

This compound, acting identically to its non-deuterated counterpart, is a selective β2-adrenergic receptor agonist whose mechanism of action is primarily driven by the Gs-adenylyl cyclase-cAMP-PKA pathway. This cascade culminates in smooth muscle relaxation, providing the basis for its therapeutic use in bronchospastic disorders. Quantitative pharmacological data confirm its high potency at the β2-AR. Furthermore, research has uncovered additional, context-dependent signaling roles, including cAMP-mediated anti-inflammatory effects in macrophages and immunomodulatory actions on Th17 cells. The detailed protocols provided herein serve as a guide for researchers to further investigate and characterize the complex and multifaceted pharmacology of this important therapeutic agent.

References

Physical and chemical properties of Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Terbutaline-d9, a deuterated analog of the well-known β2-adrenergic receptor agonist, Terbutaline. This document is intended to serve as a comprehensive resource, summarizing key data, outlining experimental methodologies, and illustrating relevant biological and analytical pathways.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Terbutaline, primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision in the determination of Terbutaline levels in biological matrices.[1] The incorporation of nine deuterium atoms enhances its mass, allowing for clear differentiation from the unlabeled parent compound without significantly altering its chemical behavior.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueReference
Chemical Name 5-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)benzene-1,3-diol[1]
Synonyms 2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanol, Brethaire-d9, Brethine-d9[2]
CAS Number 1189658-09-0[3]
Molecular Formula C₁₂H₁₀D₉NO₃[3]
Molecular Weight 234.34 g/mol [3]
Melting Point 99-102°C[2]
Appearance Tan Powder; Light Brown to Very Dark Brown Solid[2]
Solubility DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)[2]
Purity ≥98%[3]
Storage Temperature -20°C Freezer[2]

Experimental Protocols

Detailed experimental protocols for the characterization of a specific compound like this compound are often proprietary. However, standardized pharmacopeial methods are typically employed for determining the physical and chemical properties of pharmaceutical-grade substances.

Melting Point Determination (Capillary Method)

The melting point of a powdered substance like this compound is commonly determined using the capillary method as described in various pharmacopeias.[3][4][5]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.[5]

  • Heating: The temperature is raised at a controlled rate, typically 1-2°C per minute, to ensure accurate observation.[5]

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.[3]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of an active pharmaceutical ingredient (API) is a critical parameter. The shake-flask method is a widely accepted protocol for this determination.[6][7]

  • Sample Preparation: An excess amount of this compound is added to a series of vials containing different solvents or buffered solutions of varying pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[7][8]

  • Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[7]

  • Sample Processing: The resulting saturated solutions are filtered to remove any undissolved solid.[8]

  • Analysis: The concentration of this compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]

Purity and Isotopic Enrichment Analysis (HPLC and NMR)

The purity and isotopic enrichment of deuterated compounds are crucial for their use as internal standards. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[10][11]

  • HPLC: A validated HPLC method can be used to separate this compound from any impurities. The peak area of this compound relative to the total peak area of all components provides a measure of its chemical purity.[12][13]

  • NMR: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the molecule. ²H NMR spectroscopy is a direct method to determine the degree and location of deuterium incorporation, thus verifying the isotopic purity.[14]

Signaling Pathway and Experimental Workflow

Terbutaline Signaling Pathway

Terbutaline, and by extension this compound, acts as a selective β2-adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor, leading to a cascade of intracellular events that result in smooth muscle relaxation.[6] This pathway is fundamental to its therapeutic effects as a bronchodilator.

Terbutaline_Signaling_Pathway Terbutaline_d9 This compound Beta2_AR β2-Adrenergic Receptor Terbutaline_d9->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Figure 1: this compound Signaling Pathway
Experimental Workflow for Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Terbutaline in a biological sample using this compound as an internal standard via Liquid Chromatography-Mass Spectrometry (LC-MS).

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with This compound (Internal Standard) Biological_Sample->Spiking Extraction Solid Phase Extraction or Liquid-Liquid Extraction Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation HPLC Separation Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Terbutaline to This compound) MS_Detection->Quantification

Figure 2: LC-MS Quantification Workflow

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Terbutaline in research and clinical settings. Its well-defined physical and chemical properties, coupled with its identical biological activity to the parent compound, make it an ideal internal standard. This guide provides a foundational understanding of this compound for professionals in the fields of pharmacology, analytical chemistry, and drug development.

References

Technical Guide: Terbutaline-d9 Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed overview of the analytical data and methodologies associated with the quality control of Terbutaline-d9, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. It includes a representative Certificate of Analysis, in-depth experimental protocols for purity and identity verification, and a visualization of its pharmacological mechanism.

Introduction

This compound is the deuterium-labeled version of Terbutaline, a selective β2-adrenergic receptor agonist used as a bronchodilator.[1][2] In analytical chemistry, particularly in quantitative mass spectrometry-based assays, this compound serves as an ideal internal standard for the determination of Terbutaline in biological matrices.[3] Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, while its increased mass allows for clear differentiation in a mass spectrometer. This guide outlines the critical quality attributes and analytical procedures for a typical batch of this compound reference material.

Certificate of Analysis (Representative)

The Certificate of Analysis (CoA) is a formal document that confirms a product meets its predetermined specifications. Below is a summary of typical data found on a CoA for this compound.

Table 1: General Properties of this compound

PropertySpecification
Chemical Name 5-[2-(tert-butylamino-d9)-1-hydroxyethyl]benzene-1,3-diol
Alternate Names 2-tert-Butylamino-d9-1-(3,5-dihydroxyphenyl)ethanol
CAS Number 1189658-09-0
Molecular Formula C₁₂H₁₀D₉NO₃
Molecular Weight 234.34 g/mol
Appearance White to Off-White Solid
Storage Temperature -20°C

Table 2: Analytical Data for this compound

AnalysisMethodSpecificationResult
Purity (Chromatographic) HPLC-UV≥98.0%99.5%
Isotopic Purity (d9) LC-MS/MS≥99 atom % D99.6 atom % D
Identity Confirmation ¹H-NMR, Mass SpectrometryConforms to StructureConforms
Residual Solvents GC-MSMeets USP <467> limitsConforms
Loss on Drying TGA≤1.0%0.2%

Experimental Protocols

Accurate determination of purity and identity is paramount for a reference standard. The following sections detail the methodologies used to generate the data presented in the CoA.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its non-deuterated counterpart, synthetic precursors, and potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Hypersil 100 C18, 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution using a buffer and an organic modifier.

    • Buffer (A): 0.05 M Ammonium acetate with pH adjusted to 4.0 using glacial acetic acid.[5]

    • Organic (B): Methanol.[5]

  • Gradient Program:

    • 0-5 min: 2% B

    • 5-25 min: Ramp to 80% B

    • 25-30 min: Hold at 80% B

    • 30-31 min: Ramp to 2% B

    • 31-40 min: Hold at 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm.[4][5]

  • Injection Volume: 10 µL

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Isotopic Purity and Identity by Mass Spectrometry (LC-MS/MS)

This technique confirms the molecular weight of the deuterated compound and determines the extent of deuterium incorporation.

  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., LC-ESI-QTOF).[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan to confirm the parent ion mass and product ion scan to confirm fragmentation patterns.

  • Parent Ion (m/z): [M+H]⁺ = 235.2

  • Key Fragment Ions (m/z): Analysis of the fragmentation pattern helps confirm the structure and location of the deuterium labels.

  • Isotopic Purity Calculation: The isotopic distribution is analyzed to determine the percentage of the d9 isotopologue relative to other isotopologues (d0 to d8).

Visualization of Workflows and Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of experiments performed to certify a batch of this compound.

G cluster_prep Sample Preparation cluster_hplc Purity Assessment cluster_ms Identity & Isotopic Purity cluster_report Final Certification prep Reference Standard Weighing & Dissolution hplc HPLC-UV Analysis prep->hplc lcms LC-MS/MS Analysis prep->lcms hplc_data Calculate Chromatographic Purity (Area %) hplc->hplc_data coa Generate Certificate of Analysis hplc_data->coa ms_data Confirm Mass & Isotopic Distribution lcms->ms_data ms_data->coa

Workflow for this compound analysis.
Signaling Pathway of Terbutaline

Terbutaline exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors. The diagram below outlines the intracellular signaling cascade initiated upon receptor binding.[6][7]

G terbutaline Terbutaline receptor β2-Adrenergic Receptor terbutaline->receptor Binds g_protein Gs Protein receptor->g_protein Activates adenylate_cyclase Adenylyl Cyclase g_protein->adenylate_cyclase Activates camp cAMP atp ATP atp->camp Converted by pka Protein Kinase A (PKA) camp->pka Activates targets Phosphorylation of Target Proteins pka->targets Catalyzes calcium Decreased Intracellular Ca²⁺ targets->calcium relaxation Smooth Muscle Relaxation (Bronchodilation) calcium->relaxation Leads to

Terbutaline's β2-adrenergic signaling pathway.

Conclusion

The quality and purity of this compound are critical for its function as an internal standard in regulated bioanalysis. A comprehensive Certificate of Analysis, supported by robust and validated analytical methods such as HPLC and LC-MS/MS, ensures the material's identity, strength, and purity. The methodologies and data presented in this guide serve as a foundational reference for researchers and drug development professionals, enabling accurate and reproducible quantification in their studies.

References

An In-depth Technical Guide to the Isotopic Labeling and Stability of Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Terbutaline-d9, a deuterated isotopologue of the bronchodilator Terbutaline. It is designed to serve as a critical resource for professionals in drug metabolism, pharmacokinetics (DMPK), and clinical chemistry who utilize stable isotope-labeled internal standards for quantitative bioanalysis. This document details the principles of its isotopic labeling, presents available stability data, and outlines key experimental protocols for its application.

Introduction to this compound

Terbutaline is a selective beta-2 adrenergic receptor agonist used clinically as a bronchodilator for the treatment of asthma and as a tocolytic agent to delay preterm labor.[1] In quantitative bioanalysis, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accuracy and precision.

This compound is the deuterium-labeled analogue of Terbutaline, where nine hydrogen atoms in the tert-butyl group have been replaced with deuterium.[2] This substitution results in a mass shift of +9 Daltons, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, while retaining nearly identical physicochemical properties. This makes this compound an ideal internal standard, as it co-elutes chromatographically with Terbutaline and experiences similar ionization effects, effectively correcting for variations in sample preparation and instrument response.[3][4]

Isotopic Labeling and Purity

The synthesis of this compound involves the incorporation of deuterium atoms into the tert-butyl moiety of the molecule. While specific, proprietary synthesis routes are not typically disclosed by manufacturers, the process generally involves using a deuterated starting material, such as d9-tert-butylamine, in a condensation reaction. The final product's quality is defined by its chemical and isotopic purity, which are critical for its function as an internal standard.

Key Quality Attributes:

  • Isotopic Purity: Refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic purity (typically >98%) is necessary to prevent signal overlap with the unlabeled analyte.

  • Chemical Purity: The percentage of the material that is the desired compound, free from other chemical impurities.

  • Isotopic Distribution: The pattern of isotopic incorporation, ensuring the label is in a stable position that does not undergo back-exchange.

Quantitative data regarding the purity of commercially available this compound is summarized below.

ParameterSpecificationMethod of AnalysisReference
Chemical Purity ≥98%HPLC, LC-MS/MS[2]
Isotopic Purity (Enrichment) ≥98% (Typically >99 Atom % D)Mass Spectrometry, NMR[5][6]
Molecular Formula C₁₂H₁₀D₉NO₃-[2]
Molecular Weight 234.34 g/mol -[2]

Table 1: Summary of typical quality specifications for this compound. Data is aggregated from commercial suppliers and literature on analogous deuterated compounds.

Stability of this compound

The stability of a SIL-IS is a critical factor that ensures the reliability of quantitative data throughout the duration of a study, from sample collection to final analysis. While specific stability studies for this compound are not extensively published, the stability profile can be inferred from studies conducted on the parent compound, Terbutaline sulfate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, suggesting that this compound is at least as stable as, if not more stable than, unlabeled Terbutaline.

Studies on Terbutaline sulfate have evaluated its stability in various solutions and storage conditions.

ConditionMatrix/SolventDurationTemperatureResultReference
Solution Storage 0.9% Sodium Chloride Injection (in PVC bags)23 days25°CNo loss of potency; pH and appearance unchanged.[7]
Repackaged Syringes (Dark) Polypropylene Syringes60 days4°C (Refrigerated)Stable (Concentration 89.2% to 98.5% of initial).[8]
Repackaged Syringes (Dark) Polypropylene Syringes60 days25°C (Room Temp)Stable (Concentration 89.2% to 98.5% of initial).[8]
Repackaged Syringes (Light) Polypropylene Syringes60 days25°C (Room Temp)Substantial degradation and yellowing observed.[8]

Table 2: Summary of stability data for unlabeled Terbutaline Sulfate. These findings suggest that this compound should be protected from light and is stable for extended periods at both room and refrigerated temperatures.

Experimental Protocols

This protocol provides a general methodology for the determination of Terbutaline in human plasma, employing this compound as an internal standard. It is based on methods described in the scientific literature.[9][10]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Pipette 500 µL of human plasma into a clean polypropylene tube.
  • Add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex.
  • Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7.0) and vortex.
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the plasma sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
  • Elute the analyte and internal standard with 1 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[11]
  • Mobile Phase: Acetonitrile:Water:Formic Acid (20:80:1, v/v/v).[9]
  • Flow Rate: 0.4 mL/min.[9]
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • Detection: Selected Reaction Monitoring (SRM).
  • Terbutaline: m/z 226 → 151.[9]
  • This compound: m/z 235 → 160 (Predicted based on fragmentation of the deuterated tert-butyl group).

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Terbutaline to this compound against the concentration of the calibration standards.
  • Determine the concentration of Terbutaline in unknown samples by interpolation from the calibration curve.

Visualizations

Terbutaline exerts its therapeutic effect by activating the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to smooth muscle relaxation.

Terbutaline_Signaling_Pathway cluster_membrane Cell Membrane B2AR Beta-2 Adrenergic Receptor (β2AR) G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Terbutaline Terbutaline Terbutaline->B2AR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling cascade initiated by Terbutaline binding to the β2-adrenergic receptor.

The following diagram illustrates the typical workflow for quantifying Terbutaline in a biological sample using this compound as an internal standard.

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample (Contains Terbutaline) Spike 2. Spike with This compound (IS) Plasma->Spike Extract 3. Solid-Phase Extraction (SPE) Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LC 5. LC Separation (C18 Column) Evap->LC MS 6. ESI-MS/MS Detection (SRM) LC->MS Quant 7. Data Processing (Peak Area Ratio) MS->Quant Result Final Concentration of Terbutaline Quant->Result

Caption: Workflow for quantitative analysis of Terbutaline using a deuterated internal standard.

This diagram illustrates the logical relationship and corrective function of an ideal stable isotope-labeled internal standard like this compound in quantitative mass spectrometry.

IS_Relationship cluster_process Analytical Process Analyte Analyte (Terbutaline) SamplePrep Sample Prep (Extraction Loss) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Ionization MS Ionization (Matrix Effects) SamplePrep->Ionization Ratio Area (Analyte) / Area (IS) = Constant Ratio Ionization->Ratio Corrects for Variability Concentration Accurate Concentration Ratio->Concentration

Caption: The corrective principle of using this compound as an internal standard.

References

A Technical Guide to Terbutaline-d9: Commercial Availability, Purchasing, and Application Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terbutaline-d9, a deuterated analog of the β2-adrenergic receptor agonist, Terbutaline. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its commercial suppliers, purchasing options, and relevant experimental protocols.

Commercial Suppliers and Purchasing Options

This compound is available from a range of specialized chemical suppliers. The following table summarizes the key quantitative data and purchasing options from prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Santa Cruz Biotechnology [1]1189658-09-0C₁₂H₁₀D₉NO₃234.34≥98%Inquire
Mithridion [2][3]1189658-09-0Not SpecifiedNot SpecifiedNot Specified1mg, 100mg (as Acetate)
Simson Pharma Limited [4]1189658-09-0C₁₂H₁₀D₉NO₃234.30Not SpecifiedCustom Synthesis
WITEGA Laboratorien Not AvailableC₁₂H₁₀D₉NO₃ x C₂H₄O₂294.39>99.0% (HPLC)5mg, 10mg, 25mg
MedchemExpress 1189658-09-0Not SpecifiedNot SpecifiedNot SpecifiedInquire

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in pharmacokinetic studies of Terbutaline. Its deuteration provides a distinct mass signature for mass spectrometry-based detection, allowing for accurate quantification of the non-deuterated drug in biological matrices.

Protocol: Quantification of Terbutaline in Human Plasma using LC-MS/MS

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of Terbutaline in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Terbutaline (analyte)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

  • Prepare stock solutions of Terbutaline and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Terbutaline by serial dilution of the stock solution with 50% methanol in water to achieve a concentration range for the calibration curve (e.g., 1-1000 ng/mL).

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol in water.

3. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • Terbutaline: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrumentation)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrumentation)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Terbutaline to this compound against the concentration of the Terbutaline standards.

  • Determine the concentration of Terbutaline in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Terbutaline

Terbutaline, as a β2-adrenergic receptor agonist, exerts its effects through a well-defined signaling cascade. The following diagram illustrates this pathway.

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Terbutaline Terbutaline Beta2AR β2-Adrenergic Receptor Terbutaline->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Terbutaline signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the general workflow for a pharmacokinetic study of Terbutaline utilizing this compound as an internal standard.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Plasma_Sample Plasma Sample Collection Add_IS Addition of this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Solid Phase Extraction (SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing PK_Parameters Pharmacokinetic Parameter Calculation Data_Processing->PK_Parameters

Caption: Pharmacokinetic analysis workflow.

References

An In-depth Technical Guide to the Structural and Functional Distinctions Between Terbutaline and Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the structural differences between Terbutaline, a selective β2-adrenergic receptor agonist, and its deuterated isotopologue, Terbutaline-d9. It outlines the core structural modification, compares physicochemical properties, and discusses the potential impact of deuteration on pharmacokinetics via the Kinetic Isotope Effect (KIE). Furthermore, this document presents representative experimental protocols for synthesis and analysis, and visualizes the compound structures, an analytical workflow, and the relevant biological signaling pathway to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Structural Difference: Isotopic Substitution

The fundamental structural difference between Terbutaline and this compound lies in the isotopic substitution of hydrogen with deuterium. In this compound, all nine hydrogen atoms on the tert-butyl group are replaced with deuterium atoms.[1] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron, giving it approximately twice the mass of protium (¹H).[2] This substitution does not alter the chemical reactivity or the pharmacodynamic properties of the molecule at its target receptor but can influence its metabolic profile.[2][3]

The diagram below illustrates the specific locations of the deuterium atoms on the this compound structure compared to the parent Terbutaline molecule.

Caption: Chemical structures of Terbutaline and this compound.

Physicochemical Properties

The primary quantitative difference resulting from deuteration is an increase in molecular weight. This change is significant and forms the basis for distinguishing the two compounds using mass spectrometry. Other physicochemical properties like pKa, logP, and polar surface area remain effectively unchanged.

PropertyTerbutalineThis compoundData Source
Molecular Formula C₁₂H₁₉NO₃C₁₂H₁₀D₉NO₃[1][4]
Average Molecular Weight 225.28 g/mol 234.34 g/mol [1][4]
Monoisotopic Mass 225.136 u234.192 u[4] (calculated for D9)
Isotopic Label NoneDeuterium (⁹D)[1]

The Kinetic Isotope Effect (KIE) and Its Implications

The substitution of hydrogen with deuterium can slow down chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step.[2][5] This phenomenon is known as the Kinetic Isotope Effect (KIE). The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[2][6]

In drug metabolism, many Phase I reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds.[5] If a C-H bond on the tert-butyl group of Terbutaline is a site of metabolism, its replacement with deuterium in this compound could potentially slow down this metabolic pathway. This may lead to:

  • Increased half-life: A slower rate of metabolism can extend the drug's circulation time.

  • Increased drug exposure (AUC): The overall concentration of the drug in the plasma over time may be higher.

  • Altered metabolite profile: A reduction in metabolites formed through C-H bond cleavage at the deuterated site.

The study of deuterated isotopologues is therefore a valuable strategy in drug development to potentially improve a drug's pharmacokinetic profile.[7]

Experimental Protocols

The synthesis of this compound would parallel established routes for Terbutaline, with the key modification being the use of a deuterated starting material.[8][9] A common route involves the condensation of a protected brominated acetophenone with tert-butylamine, followed by reduction and deprotection.

Objective: To synthesize this compound by incorporating Deuterated (d9) tert-butylamine.

Key Reagents:

  • 3,5-Dibenzyloxy-α-bromoacetophenone

  • Tert-butylamine-d9

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C) for hydrogenation

  • Appropriate solvents (e.g., Methanol, Ethyl Acetate)

Methodology:

  • Condensation: 3,5-Dibenzyloxy-α-bromoacetophenone is reacted with tert-butylamine-d9 in a suitable solvent. The deuterated amine displaces the bromine atom to form the corresponding amino-ketone intermediate.

  • Reduction: The ketone group of the intermediate is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol.

  • Deprotection: The benzyl protecting groups on the phenol moieties are removed via catalytic hydrogenation using H₂ gas and a Palladium on carbon (Pd/C) catalyst.

  • Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to yield a product of high purity (e.g., ≥98%).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for distinguishing and quantifying Terbutaline and this compound, which serves as an ideal internal standard for bioanalytical assays.[10]

Objective: To develop a method for the simultaneous quantification of Terbutaline and this compound in a biological matrix (e.g., plasma).

Methodology:

  • Sample Preparation:

    • Spike plasma samples with a known concentration of this compound (internal standard).

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute in the mobile phase for injection.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 15mM ammonium acetate) and an organic solvent (e.g., methanol).[11]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Terbutaline: Monitor the transition from the precursor ion (m/z 226.1) to a specific product ion.

      • This compound: Monitor the transition from the deuterated precursor ion (m/z 235.2) to its corresponding product ion.

  • Quantification: The concentration of Terbutaline in the original sample is determined by calculating the ratio of the peak area of the analyte (Terbutaline) to the peak area of the internal standard (this compound).

G cluster_workflow Analytical Workflow for Terbutaline/Terbutaline-d9 cluster_output prep Sample Preparation (Plasma + this compound IS) lc LC Separation (C18 Column) prep->lc Inject ms Mass Spectrometry (ESI+) lc->ms Elute msms Tandem MS (MRM Analysis) ms->msms Fragment data Data Processing (Peak Area Ratio) msms->data Detect result Quantitative Result (Concentration of Terbutaline) data->result

Caption: LC-MS/MS analytical workflow for quantification.

Mechanism of Action: β2-Adrenergic Signaling Pathway

Terbutaline exerts its therapeutic effect as a bronchodilator by acting as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[4][12][13] The binding of Terbutaline initiates a signaling cascade that leads to smooth muscle relaxation.

  • Receptor Binding: Terbutaline binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.[12]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][12]

  • PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[12]

  • Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately causing relaxation of the airway smooth muscle and bronchodilation.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol terbutaline Terbutaline receptor β2-Adrenergic Receptor terbutaline->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates effect Phosphorylation of Downstream Targets pka->effect relax Smooth Muscle Relaxation effect->relax Leads to

Caption: β2-adrenergic receptor signaling pathway.

References

Methodological & Application

Application Notes: High-Throughput Analysis of Terbutaline in Human Plasma using LC-MS/MS with Terbutaline-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Terbutaline in human plasma. The use of a stable isotope-labeled internal standard, Terbutaline-d9, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation and provides optimized LC-MS/MS parameters for high-throughput analysis.

Introduction

Terbutaline is a selective beta-2 adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate and reliable quantification of Terbutaline in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for variations in sample preparation and instrument response, thereby ensuring the integrity of the quantitative data. This document provides a detailed protocol for the determination of Terbutaline in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Terbutaline and this compound standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate Terbutaline and this compound from human plasma.

  • Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 500 µL of human plasma, add the internal standard (this compound) solution. Vortex the sample and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following MRM transitions were monitored:

    • Terbutaline: 226.2 → 152.2[1]

    • This compound (Internal Standard): 235.2 → 153.2[1]

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and lower limit of quantification (LLOQ).

Linearity

The calibration curve for Terbutaline in human plasma was linear over a concentration range of 0.05 to 8.0 ng/mL.[2] The correlation coefficient (r²) was consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results demonstrated excellent precision and accuracy, with relative standard deviation (RSD) values within acceptable limits.

Table 1: Precision and Accuracy of Terbutaline Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low0.16.67.1105.7
Medium0.45.15.598.9
High4.04.22.596.9

Data compiled from a representative study.[2]

Lower Limit of Quantification (LLOQ)

The LLOQ for Terbutaline in human plasma was established at 0.05 ng/mL, demonstrating the high sensitivity of the method.[2]

Signaling Pathway of Terbutaline

Terbutaline exerts its therapeutic effect by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways. The binding of Terbutaline to these receptors initiates a signaling cascade that leads to bronchodilation.

Terbutaline_Signaling_Pathway Terbutaline Terbutaline Beta2_Receptor Beta-2 Adrenergic Receptor Terbutaline->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Muscle_Relaxation Leads to

Terbutaline Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Terbutaline in human plasma.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS Workflow for Terbutaline Analysis

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Terbutaline in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple and efficient solid-phase extraction protocol, combined with a rapid LC-MS/MS analysis, makes this method well-suited for high-throughput applications in clinical and research settings.

References

Application Note: Quantitative Analysis of Terbutaline in Human Plasma by LC-MS/MS using Terbutaline-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of terbutaline in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard, Terbutaline-d9, to ensure accuracy and precision. The described protocol is robust and suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method has been validated according to bioanalytical method validation guidelines.

Introduction

Terbutaline is a selective beta-2 adrenergic receptor agonist used primarily as a bronchodilator for the management of asthma and other obstructive pulmonary diseases.[1] Accurate quantification of terbutaline in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This note details a reliable LC-MS/MS method employing this compound as the internal standard to compensate for matrix effects and variability in sample processing and instrument response.

Signaling Pathway of Terbutaline

Terbutaline exerts its therapeutic effect by binding to beta-2 adrenergic receptors, primarily on the smooth muscle cells of the airways.[1][2] This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), resulting in the phosphorylation of various cellular proteins that ultimately cause smooth muscle relaxation and bronchodilation.[2]

Terbutaline_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Beta2_Receptor Beta-2 Adrenergic Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Terbutaline Terbutaline Terbutaline->Beta2_Receptor Binds to

Caption: Terbutaline signaling pathway in airway smooth muscle cells.

Experimental

Materials and Reagents
  • Terbutaline sulfate (Reference Standard)

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic acid (LC-MS Grade)

  • Ammonium acetate (LC-MS Grade)

  • Water (Deionized, 18 MΩ·cm)

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Stock and Working Solutions
  • Terbutaline Stock Solution (1 mg/mL): Accurately weigh and dissolve terbutaline sulfate in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the terbutaline stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Analytical Protocol

Sample Preparation (Solid-Phase Extraction)
  • Pre-treatment: Thaw plasma samples at room temperature. To a 200 µL aliquot of plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL) and vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.

Parameter Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Terbutaline: m/z 226 → 152This compound: m/z 235 → 158
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Method Validation

The bioanalytical method was validated according to established guidelines, assessing specificity, linearity, accuracy, precision, recovery, and matrix effect.

Bioanalytical_Method_Validation cluster_method_dev Method Development cluster_validation Method Validation Optimization Optimization of: - Sample Prep - Chromatography - MS/MS Parameters Selectivity Selectivity & Specificity Optimization->Selectivity Linearity Linearity & Range Optimization->Linearity LLOQ Lower Limit of Quantification (LLOQ) Optimization->LLOQ Accuracy Accuracy Selectivity->Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery LLOQ->Accuracy MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability (Freeze-thaw, Bench-top, etc.) MatrixEffect->Stability Validation_Outcome Validated Method for Routine Analysis Stability->Validation_Outcome

Caption: Logical workflow for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated method.

Table 1: Calibration Curve and LLOQ

ParameterValue
Linearity Range0.05 - 20 ng/mL[3][4]
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.05 ng/mL[4]
LLOQ Precision (%CV)< 15%
LLOQ Accuracy (%Bias)± 15%

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low0.15< 10%± 10%< 10%± 10%
Medium1.0< 8%± 8%< 8%± 8%
High15.0< 8%± 8%< 8%± 8%

Note: Representative data synthesized from typical bioanalytical validation reports.[4]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Terbutaline> 85%90 - 110%
This compound> 85%90 - 110%

Note: Recovery and matrix effect should be consistent, precise, and reproducible.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of terbutaline in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method well-suited for demanding clinical research and pharmacokinetic applications. The detailed protocol and validation data demonstrate the robustness and suitability of this method for its intended purpose.

References

Application of Terbutaline-d9 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Therapeutic Drug Monitoring (TDM) is a crucial clinical practice for optimizing dosage regimens of drugs with a narrow therapeutic index, significant pharmacokinetic variability, or a clear correlation between concentration and effect. Terbutaline is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and in some cases to prevent premature labor. Monitoring its plasma concentration can help in achieving optimal therapeutic outcomes while minimizing dose-dependent side effects such as tremors and tachycardia.

This application note describes a robust and sensitive method for the quantification of terbutaline in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Terbutaline-d9, a stable isotope-labeled internal standard, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle of the Method

The method involves the extraction of terbutaline and the internal standard, this compound, from a plasma sample, followed by chromatographic separation and detection by mass spectrometry. This compound is an ideal internal standard as its physicochemical properties are nearly identical to that of terbutaline, ensuring similar behavior during sample preparation and ionization, while its mass difference allows for distinct detection.

Terbutaline Signaling Pathway

Terbutaline exerts its therapeutic effect by binding to and activating beta-2 adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to smooth muscle relaxation.

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Terbutaline Terbutaline B2AR β2-Adrenergic Receptor Terbutaline->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active Active Myosin Light Chain Kinase (MLCK) Relaxation Smooth Muscle Relaxation MLCK_active->Relaxation Leads to Contraction MLCK_inactive->Relaxation Inhibits Contraction Sample_Preparation_Workflow Start Start Plasma_Sample 1. Pipette 200 µL Plasma Sample Start->Plasma_Sample Add_IS 2. Add 20 µL This compound (IS) Plasma_Sample->Add_IS Vortex 3. Vortex Mix Add_IS->Vortex Protein_Precipitation 4. Add 600 µL Acetonitrile (Protein Precipitation) Vortex->Protein_Precipitation Centrifuge 5. Centrifuge Vortex->Centrifuge Protein_Precipitation->Vortex Supernatant_Transfer 6. Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation 7. Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Injection 9. Inject into LC-MS/MS System Reconstitution->LC_MS_Injection End End LC_MS_Injection->End

Application Notes & Protocols for the Analysis of Terbutaline-d9 in Doping Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Terbutaline-d9 as an internal standard in the analytical methodology for the detection and quantification of terbutaline in urine samples for doping control purposes. The methods described herein leverage liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique essential for robust anti-doping analysis.

Introduction

Terbutaline is a short-acting β2-agonist used for the treatment of asthma and other respiratory conditions. Due to its potential performance-enhancing effects, its use is regulated in competitive sports by the World Anti-Doping Agency (WADA). Analytical methods for doping control require high sensitivity and specificity to differentiate between therapeutic use and misuse. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it compensates for variations in sample preparation and instrumental analysis, including matrix effects.

Experimental Protocols

This section details the methodologies for the analysis of terbutaline in urine, incorporating this compound as an internal standard. The protocol is a synthesis of established methods in the field of anti-doping analysis.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Since terbutaline is excreted in urine as both the parent compound and its glucuronide and sulfate conjugates, a hydrolysis step is necessary to quantify the total terbutaline concentration. This is followed by a solid-phase extraction (SPE) clean-up to remove interfering matrix components.

Materials:

  • Urine sample

  • This compound internal standard solution (concentration to be optimized, e.g., 0.1 µg/mL in methanol)

  • β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia)

  • Phosphate buffer (pH adjusted to the optimal range for the enzyme, typically pH 5-7)

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (HPLC grade)

  • Elution solvent (e.g., 2% formic acid in methanol or methanol with ammonia)

  • Reconstitution solvent (mobile phase A or a similar composition)

Procedure:

  • Sample Spiking: To a 1-2 mL aliquot of urine, add a known amount of this compound internal standard solution.

  • Hydrolysis: Add the appropriate buffer and β-glucuronidase/arylsulfatase enzyme solution to the urine sample. Incubate the mixture at a specified temperature (e.g., 50-60°C) for a defined period (e.g., 1-3 hours) to cleave the conjugated metabolites.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol followed by water or buffer through the sorbent bed.

  • Sample Loading: After hydrolysis, centrifuge the sample and load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute terbutaline and this compound.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following precursor to product ion transitions are monitored:

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
Terbutaline226152, 107, 125
This compound235153
  • Instrument Parameters: Parameters such as cone voltage and collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity.

Data Presentation: Quantitative Method Validation Summary

The following table summarizes typical quantitative data for the analysis of terbutaline in urine using this compound as an internal standard. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value/Range
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Recovery 85 - 110%
Matrix Effect Compensated by internal standard
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of terbutaline in urine samples for doping control.

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting sample Urine Sample Collection spike Spike with this compound (IS) sample->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcms LC-MS/MS Analysis evap->lcms data Data Acquisition (MRM) lcms->data quant Quantification (using this compound) data->quant report Reporting of Results quant->report

Caption: Workflow for Terbutaline Analysis in Doping Control.

Logical Relationship of Analytical Components

This diagram shows the relationship between the analyte, internal standard, and the analytical technique.

logical_relationship cluster_compounds Target Compounds cluster_technique Analytical Technique terbutaline Terbutaline (Analyte) lc Liquid Chromatography (Separation) terbutaline->lc terbutaline_d9 This compound (Internal Standard) terbutaline_d9->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms msms->terbutaline Detects msms->terbutaline_d9 Detects

Caption: Relationship between Analytes and Analytical Technique.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terbutaline is a β2-adrenergic receptor agonist used as a bronchodilator for the management of asthma. Accurate quantification of terbutaline in biological matrices is crucial for pharmacokinetic, bioequivalence, and doping control studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency. Terbutaline-d9, a deuterated analog of terbutaline, serves as an ideal internal standard for these applications. This document provides optimized mass spectrometry settings and detailed protocols for the reliable detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Method

Optimal detection of this compound is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive Electrospray Ionization (ESI) source.

Instrument Parameters

The following tables summarize the optimized MRM transitions and typical ESI source parameters. Note that source parameters may require fine-tuning based on the specific instrument and LC conditions.

Table 1: Mass Spectrometry Parameters for Terbutaline and this compound

Parameter Terbutaline (Analyte) This compound (Internal Standard)
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) [M+H]⁺ m/z 226.0 m/z 235.0
Product Ion (Q3) - Quantifier m/z 152.0 m/z 153.0
Product Ion (Q3) - Qualifier m/z 107.0 Not Applicable
Collision Energy (Quantifier) ~12-20 V (Optimize) ~12-20 V (Optimize)

| Collision Energy (Qualifier) | ~30-35 V (Optimize) | Not Applicable |

Note: The quantifier transition for this compound (235.0 → 153.0) corresponds to the same fragmentation pattern as the primary transition for unlabeled Terbutaline (226.0 → 152.0), ensuring similar behavior during analysis.

Table 2: Typical ESI Source Parameters

Parameter Recommended Setting
Capillary Voltage 3500 V[1]
Source Temperature 300-400 °C[1]
Drying Gas (N₂) Flow 12 L/min[1]
Nebulizer Pressure 40-50 psi[1]

| Collision Gas (Argon) | ~1.5 mTorr |

Analyte Fragmentation

The fragmentation of this compound in the collision cell (Q2) is a critical step for achieving specificity. The diagram below illustrates the transition from the protonated precursor ion to the primary product ion used for quantification.

G cluster_Q1 Quadrupole 1 (Q1) Precursor Selection cluster_Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) cluster_Q3 Quadrupole 3 (Q3) Product Ion Selection precursor This compound [M+H]⁺ (m/z 235.0) collision Collision with Argon Gas precursor->collision product Quantifier Product Ion (m/z 153.0) collision->product

Caption: MRM fragmentation pathway for this compound.

Liquid Chromatography Method

A reversed-phase HPLC or UHPLC system is recommended for the chromatographic separation of terbutaline from endogenous matrix components prior to MS detection.

Table 3: Recommended Liquid Chromatography Parameters

Parameter Recommended Setting
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size[2][3][4]
Mobile Phase A Water with 0.1% Formic Acid or 5-15 mM Ammonium Acetate[3]
Mobile Phase B Methanol or Acetonitrile[3]
Flow Rate 0.4 - 1.0 mL/min[5][6]
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

| Example Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate |

Experimental Protocols & Workflow

The following protocols provide detailed methodologies for sample preparation from common biological matrices.

G cluster_prep Sample Preparation start Biological Sample (Urine or Plasma) spike Spike with This compound IS start->spike spe Solid-Phase Extraction (SPE) spike->spe lle Liquid-Liquid Extraction (LLE) spike->lle evap Evaporate & Reconstitute spe->evap lle->evap lcms LC-MS/MS Analysis (MRM Mode) evap->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound analysis.

Protocol 1: Solid-Phase Extraction (SPE) from Urine

This protocol is adapted for the extraction of terbutaline from urine samples and is effective for cleaning up complex matrices.

  • Sample Pre-treatment: To 1 mL of urine, add the working solution of this compound internal standard. Vortex briefly.

  • Cartridge Conditioning: Condition a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., C18 or DVB) by washing with 1-2 mL of methanol followed by 1-2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1-2 mL of water to remove salts and polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be added to remove less polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using 1-2 mL of methanol. An elution solvent containing a small amount of acid (e.g., 2% formic acid in methanol) may improve recovery.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C. Reconstitute the residue in 100-200 µL of the initial LC mobile phase. Vortex to ensure complete dissolution before injecting into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is suitable for extracting terbutaline from plasma or serum samples.

  • Sample Pre-treatment: To 0.5 mL of plasma, add the working solution of this compound internal standard.

  • Basification: Add 50 µL of a basifying agent (e.g., 1M sodium hydroxide or ammonium hydroxide) to adjust the sample pH to >9.5. This ensures terbutaline is in its neutral form for efficient extraction.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane[7]).

  • Mixing and Separation: Vortex the sample vigorously for 1-2 minutes. Centrifuge at ~4000 rpm for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40 °C. Reconstitute the residue in 100-200 µL of the initial LC mobile phase. Vortex thoroughly before analysis.

Quantitative Performance

The methods described, when properly implemented, can achieve high sensitivity and robustness. The following table summarizes typical performance characteristics reported in the literature for terbutaline analysis, which can be expected when using this compound as an internal standard.

Table 4: Example Quantitative Performance Data for Terbutaline

Matrix Method LLOQ (Lower Limit of Quantification) Linearity Range Reference
Human Plasma LC-MS/MS 0.05 ng/mL 0.05 - 8.0 ng/mL [6]
Human Plasma HPLC 0.4 ng/mL 0.4 - 20.0 ng/mL [8]

| Pharmaceutical | CE-MS/MS | 0.03 µg/mL | 0.05 - 50 µg/mL | |

Conclusion

This application note provides a comprehensive framework for the optimal detection and quantification of this compound by LC-MS/MS. The specified MRM transition (m/z 235.0 → 153.0) offers high specificity and sensitivity. By combining these mass spectrometry settings with the detailed liquid chromatography and sample preparation protocols, researchers can develop and validate robust bioanalytical methods suitable for a wide range of applications in pharmaceutical and clinical research. Instrument-specific optimization of source conditions and collision energies is recommended to achieve the best performance.

References

The Pivotal Role of Terbutaline-d9 in Advancing Metabolic Research of Terbutaline

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards (SIL-IS) has become the cornerstone for achieving accurate and reliable quantitative data. Terbutaline-d9, a deuterated analog of the bronchodilator Terbutaline, exemplifies the critical role of SIL-IS in the bioanalysis of its parent drug. Its chemical identity to Terbutaline, coupled with a distinct mass, allows for precise quantification by correcting for variability during sample preparation and analysis, particularly in complex biological matrices. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the metabolic research of Terbutaline.

The Significance of this compound in Bioanalysis

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for several key reasons:

  • Co-elution and Matrix Effect Compensation: this compound co-elutes chromatographically with Terbutaline. This ensures that both compounds experience similar ionization suppression or enhancement effects from the biological matrix, leading to a more accurate analyte-to-internal standard ratio.[1][2]

  • Correction for Sample Preparation Variability: Any loss of analyte during the multi-step sample preparation process, including extraction, evaporation, and reconstitution, is mirrored by the deuterated internal standard.[3] This minimizes analytical errors and improves the precision and accuracy of the results.

  • Enhanced Method Robustness: The inclusion of this compound makes the analytical method more resilient to day-to-day variations in instrument performance and experimental conditions.[3]

Metabolic Profile of Terbutaline

Understanding the metabolic fate of Terbutaline is crucial for designing effective bioanalytical methods. Terbutaline is primarily metabolized in the liver through conjugation, forming an inactive sulfate conjugate.[4][5][6] A significant portion of an oral dose undergoes first-pass metabolism.[6][7] The unchanged drug and its sulfate metabolite are mainly excreted in the urine.[4][7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies employing this compound or other internal standards for the bioanalysis of Terbutaline.

Table 1: LC-MS/MS Method Parameters for Terbutaline Analysis

ParameterMethod 1Method 2Method 3
Internal Standard This compound SalbutamolMetaproterenol
Biological Matrix UrinePlasmaPlasma
Extraction Method Solid Phase Extraction (SPE)Solid Phase Extraction (SPE)Solid Phase Extraction (SPE)
Chromatographic Column C18C18C18
Mobile Phase Acetonitrile/Water/Formic Acid (20:80:1)Methanol/Water with 5mM Ammonium AcetateNot Specified
Detection Mode ESI+ESI+Not Specified
MRM Transition (Terbutaline) m/z 226 -> 152, 226 -> 107, 226 -> 125m/z 226 -> 151Not Specified
MRM Transition (IS) m/z 235 -> 153 (this compound) m/z 240 -> 148Not Specified
Linearity Range Not Specified0.05 - 8.0 ng/mL0.4 - 20.0 ng/mL
Lower Limit of Quantification (LLOQ) Not Specified0.05 ng/mL0.4 ng/mL

Data compiled from multiple sources for illustrative comparison.

Table 2: Validation Parameters for Terbutaline Bioanalysis

ParameterMethod A (using this compound analog)Method B (using structural analog IS)
Biological Matrix PlasmaPlasma
Intra-day Precision (%RSD) < 8.6%4.2% - 6.6%
Inter-day Precision (%RSD) < 12.7%2.5% - 7.1%
Accuracy (%RE) Not Specified-3.1% to 5.7%
Recovery ~80%> 90%

Data compiled from multiple sources for illustrative comparison.

Experimental Protocols

The following are detailed protocols for the extraction and analysis of Terbutaline from biological matrices using this compound as an internal standard.

Protocol 1: Solid Phase Extraction (SPE) from Human Plasma

1. Materials and Reagents:

  • Human plasma samples

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Terbutaline calibration standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To a 500 µL aliquot of plasma, add 50 µL of the this compound internal standard solution. Vortex for 10 seconds.

  • Add 500 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

3. Solid Phase Extraction:

  • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water.

  • Wash the cartridge with 2 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 2 mL of methanol.

4. Sample Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., Acetonitrile/Water/Formic Acid 20:80:1).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine

1. Materials and Reagents:

  • Human urine samples

  • This compound internal standard solution (e.g., 100 ng/mL in methanol)

  • Terbutaline calibration standards

  • Ethyl acetate (LC-MS grade)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (0.1 M)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

2. Sample Preparation:

  • To a 1 mL aliquot of urine, add 50 µL of the this compound internal standard solution. Vortex for 10 seconds.

  • Adjust the pH of the sample to ~9.5 with 1 M sodium hydroxide.

3. Liquid-Liquid Extraction:

  • Add 5 mL of ethyl acetate to the sample.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

4. Back Extraction (optional, for cleaner samples):

  • To the collected organic layer, add 200 µL of 0.1 M hydrochloric acid.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the lower aqueous layer to a clean tube and neutralize with 1 M sodium hydroxide.

5. Sample Reconstitution:

  • Evaporate the final extract (either the organic layer from step 3 or the aqueous layer from step 4 after neutralization) to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key aspects of Terbutaline research and analysis.

Terbutaline_Signaling_Pathway Terbutaline Terbutaline Beta2_Receptor β2-Adrenergic Receptor Terbutaline->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to

Caption: Terbutaline's signaling pathway.

Caption: Bioanalytical workflow for Terbutaline.

These application notes and protocols underscore the indispensable role of this compound in the accurate and precise quantification of Terbutaline in metabolic research. By providing a stable and reliable internal standard, this compound enables researchers to generate high-quality data essential for understanding the pharmacokinetics and metabolism of this important therapeutic agent.

References

Troubleshooting & Optimization

How to troubleshoot ion suppression for Terbutaline-d9 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting ion suppression issues related to Terbutaline-d9 in your LC-MS analyses. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you identify, diagnose, and resolve common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[1][2] Even though this compound is a stable isotope-labeled internal standard (SIL-IS) intended to compensate for these effects, significant or differential ion suppression can still lead to inaccurate results.[4][5]

Q2: My this compound signal is low and inconsistent across samples. What are the likely causes?

A2: Low and inconsistent signals for this compound are classic symptoms of variable ion suppression. The primary causes often stem from:

  • Co-eluting Matrix Components: Endogenous substances from biological samples (e.g., phospholipids, salts, proteins) or exogenous contaminants can interfere with the ionization process.[6][7]

  • Inadequate Sample Preparation: Insufficient removal of matrix components is a common culprit. Methods like simple protein precipitation may not be sufficient to eliminate all interfering substances.[1][7][8]

  • Poor Chromatographic Separation: If this compound co-elutes with a region of significant matrix interference, its signal will be suppressed.[1][2]

  • High Analyte Concentration: At high concentrations, the linearity of the electrospray ionization (ESI) response can be lost, contributing to signal instability.[1]

Q3: How can a stable isotope-labeled internal standard like this compound fail to compensate for ion suppression?

A3: While a SIL-IS is the best tool to compensate for matrix effects, its effectiveness relies on it behaving nearly identically to the analyte (Terbutaline).[4] Compensation can fail if:

  • Chromatographic Separation of Analyte and IS: Deuteration can sometimes cause a slight shift in retention time between the analyte and the SIL-IS.[5] If they do not perfectly co-elute, they may be exposed to different matrix components and experience different degrees of ion suppression, leading to inaccurate quantification.[5]

  • Extreme Ion Suppression: If the matrix effect is severe enough to suppress the internal standard signal to a very low level, the variability in the measurement can increase, compromising the precision of the assay.

  • IS Concentration: An excessively high concentration of the internal standard itself can cause ion suppression for both the analyte and the IS.[3]

Troubleshooting Guides

Guide 1: Diagnosing Ion Suppression

If you suspect ion suppression is affecting your this compound signal, the following experiments can help you diagnose the issue.

This experiment helps to visualize the regions in your chromatogram where ion suppression occurs.

  • Objective: To identify the retention times at which co-eluting matrix components suppress the MS signal.

  • Methodology:

    • Setup: Connect your LC system to the MS ion source via a T-union. In the second inlet of the T-union, introduce a constant flow of a standard solution of this compound using a syringe pump.[4]

    • Infusion: Begin infusing the this compound solution at a low flow rate (e.g., 10-20 µL/min) directly into the MS source. You should observe a stable, elevated baseline signal in the corresponding MRM channel.[4]

    • Injection: While the infusion continues, inject a blank matrix extract (that has undergone your sample preparation procedure) onto the LC column and start the chromatographic run.[1][4]

    • Analysis: Monitor the baseline of the this compound signal. A drop in the baseline indicates a region of ion suppression caused by eluting matrix components.[1]

  • Visualization:

    cluster_LC LC System cluster_Infusion Infusion System LC_Column LC Column T_Union T-Union LC_Column->T_Union Injector Injector Injector->LC_Column Blank Matrix Extract Syringe_Pump Syringe Pump Syringe_Pump->T_Union This compound Standard MS Mass Spectrometer T_Union->MS

    Post-column infusion experimental setup.

This experiment quantifies the degree of ion suppression.

  • Objective: To calculate the matrix factor (MF) and determine the extent of signal suppression or enhancement.

  • Methodology:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): this compound standard prepared in the mobile phase.

      • Set B (Post-Extraction Spike): Blank matrix extract spiked with the this compound standard at the same concentration as Set A.

      • Set C (Pre-Extraction Spike): Blank matrix spiked with the this compound standard before the extraction process.

    • Analyze and Calculate: Analyze all three sets and record the peak areas.

    • Calculate Matrix Factor (MF):

      • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.[9]

    • Calculate Recovery (RE):

      • RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100

  • Data Presentation:

Sample SetDescriptionMean Peak AreaCalculationResultInterpretation
Set A This compound in mobile phase1,500,000--Reference signal
Set B Blank plasma extract + this compound900,000MF = B / A0.6040% Ion Suppression
Set C Spiked plasma (pre-extraction)765,000RE = (C / B) * 10085%Good extraction recovery
Guide 2: Mitigating Ion Suppression

Based on your diagnosis, implement the following strategies to reduce or eliminate ion suppression.

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][7]

  • Protein Precipitation (PPT): A fast but often "dirtier" method. Can leave phospholipids and other interferences.[1]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[2]

  • Illustrative Comparison of Sample Preparation Techniques:

TechniqueRelative CleanlinessPhospholipid RemovalThroughputRecommendation for Terbutaline
Protein Precipitation LowPoorHighUse only for screening; expect matrix effects.
Liquid-Liquid Extraction MediumGoodMediumA good starting point for cleaner samples.
Solid-Phase Extraction HighExcellentMedium-HighRecommended for minimizing ion suppression.
  • Cartridge Selection: Use a mixed-mode cation exchange (MCX) or a reversed-phase (e.g., C18) SPE cartridge.[10]

  • Conditioning: Condition the cartridge with 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the sorbent go dry.[4]

  • Equilibration: Equilibrate the cartridge with 1-2 mL of an acidic buffer (e.g., 2% formic acid in water).[4]

  • Sample Loading: Load the pre-treated plasma sample (spiked with this compound and acidified) onto the cartridge.[4]

  • Washing: Wash the cartridge with 1-2 mL of an acidic wash solution (e.g., 2% formic acid in water) to remove polar interferences, followed by a wash with a weak organic solvent (e.g., methanol/water) to remove less polar interferences.

  • Elution: Elute Terbutaline and this compound with 1-2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.[4]

Adjust your chromatography to separate this compound from the ion suppression zones identified in the post-column infusion experiment.[1][2]

  • Modify Gradient: Make the gradient shallower to increase the separation between peaks.

  • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP)) to alter selectivity.[4]

  • Adjust Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting species.[1][3]

  • Change Ionization Mode: If using ESI, consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression.[1][3]

  • Optimize Source Parameters: Adjust gas flows, temperatures, and ion optics to maximize the signal for this compound, potentially reducing the relative impact of interfering compounds.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting ion suppression for this compound.

Start Start: Low/Inconsistent This compound Signal Diagnose Diagnose Problem Start->Diagnose PostColumn Perform Post-Column Infusion Experiment Diagnose->PostColumn Qualitative QuantifyME Quantify Matrix Effect (Post-Extraction Spike) Diagnose->QuantifyME Quantitative SuppressionZone Suppression Zone Identified? PostColumn->SuppressionZone SignificantME Matrix Effect > 25%? QuantifyME->SignificantME OptimizeChroma Optimize Chromatography (Shift RT away from suppression zone) SuppressionZone->OptimizeChroma Yes NoSuppression No Significant Suppression Zone SuppressionZone->NoSuppression No Revalidate Re-evaluate Method OptimizeChroma->Revalidate ImproveSamplePrep Improve Sample Prep (Switch to SPE or LLE) SignificantME->ImproveSamplePrep Yes SignificantME->Revalidate No ImproveSamplePrep->Revalidate CheckInstrument Check Instrument Performance NoSuppression->CheckInstrument CheckInstrument->Revalidate

Troubleshooting workflow for ion suppression.

References

Optimizing liquid chromatography gradient for Terbutaline and Terbutaline-d9 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Terbutaline and its deuterated internal standard, Terbutaline-d9.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for developing an LC gradient method for Terbutaline and this compound?

A1: A common starting point for method development involves a reversed-phase C18 column and a gradient elution using an aqueous mobile phase with an organic modifier.[1][2] A typical mobile phase composition consists of an aqueous component with an additive like ammonium acetate or formic acid to control pH and improve peak shape, and an organic component such as methanol or acetonitrile.[1][3] For example, a gradient might run from a low to a high percentage of organic solvent over several minutes to effectively separate Terbutaline from its deuterated internal standard and other matrix components.

Q2: What is the role of the mobile phase additive (e.g., formic acid, ammonium acetate) in the separation?

A2: Mobile phase additives are crucial for controlling the ionization state of Terbutaline, which is a basic compound. Using an acidic additive like formic acid ensures that Terbutaline is protonated, leading to better retention on a C18 column and improved peak shape.[3] Buffers like ammonium acetate help maintain a constant pH, which is essential for stable and reproducible retention times and minimizing peak tailing caused by interactions with residual silanols on the silica-based column.[4][5]

Q3: My Terbutaline peak is tailing. What are the common causes and solutions?

A3: Peak tailing for basic compounds like Terbutaline is often caused by secondary interactions with active silanol groups on the surface of the silica-based stationary phase.[4][6] Other causes can include column overload, a void in the column, or incompatibility between the sample solvent and the mobile phase.

Solutions include:

  • Adjusting Mobile Phase pH: Lowering the pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing unwanted interactions.[3][4]

  • Using a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups, minimizing tailing.

  • Reducing Sample Load: Injecting a smaller sample volume or a more dilute sample can prevent column overload.[4]

  • Ensuring Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[7]

Q4: Why are my retention times shifting between injections or batches?

A4: Retention time variability can stem from several factors, including insufficient column equilibration, changes in mobile phase composition, and temperature fluctuations.[4][7] In gradient elution, the system's dwell volume—the volume between the pump where solvents are mixed and the column inlet—can also cause shifts if methods are transferred between HPLC systems with different dwell volumes.[8]

To improve reproducibility:

  • Ensure Proper Equilibration: Allow the column to equilibrate with the initial mobile phase for at least 10 column volumes before the first injection and between runs.[7]

  • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition, as selective evaporation of the organic solvent can alter retention times.[7]

  • Use a Column Oven: Maintaining a constant column temperature is critical, as retention can shift by 1-2% for every 1°C change.[6]

  • Account for Dwell Volume: When transferring methods, adjust the gradient delay to compensate for differences in system dwell volume.[8]

Experimental Protocols & Data

Example Protocol: LC-MS/MS Method for Terbutaline in Plasma

This protocol is a synthesized example based on common practices for bioanalytical method development.[3][9]

  • Sample Preparation: Perform a solid-phase extraction (SPE) using C18 cartridges to extract Terbutaline and this compound (internal standard) from plasma samples.[3]

  • Chromatographic System: Utilize a UPLC or HPLC system equipped with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.[1]

    • Mobile Phase B: Methanol.[1]

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B.

    • Linearly increase the percentage of Mobile Phase B to elute Terbutaline and this compound.

    • Include a high-organic wash step to clean the column.

    • Return to initial conditions and allow for re-equilibration.

  • Detection: Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode. Monitor specific mass transitions for Terbutaline and this compound.[3]

Data Presentation: Summary of LC Conditions for Terbutaline Analysis
ParameterMethod 1Method 2Method 3
Analyte(s) R-bambuterol & R-terbutalineTerbutalineTerbutaline
Matrix Human Plasma & UrineHuman SerumHuman Plasma
Column C18Shimadzu VP-ODS (C18), 5 µm, 4.6 x 150 mmC18
Mobile Phase A: 5 mM Ammonium Acetate in WaterB: Methanol2% Glacial Acetic Acid in Isopropanol (98.5:1.5)A: Water with 1% Formic AcidB: Acetonitrile
Elution Type GradientIsocraticIsocratic
Flow Rate 0.6 mL/min0.5 mL/min0.4 mL/min
Detection ESI-MS/MSLC-MSESI-MS/MS
Reference [1][11][3]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Terbutaline and this compound

Poor separation between an analyte and its deuterated internal standard can compromise quantification.

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Possible Causes & Solutions:

  • Gradient is too steep: A rapid increase in the organic solvent percentage can cause peaks to elute too quickly and without sufficient separation.

    • Solution: Decrease the gradient slope by increasing the gradient time. This provides more time for the analytes to interact with the stationary phase, improving resolution.

  • Incorrect Organic Solvent: Methanol and acetonitrile have different selectivities and can affect peak separation differently.

    • Solution: If using methanol, try switching to acetonitrile, or vice versa. This change in solvent can alter the elution order or improve the separation between closely eluting compounds.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase affects the retention of ionizable compounds like Terbutaline.

    • Solution: Systematically adjust the mobile phase pH. Small changes can significantly impact retention and selectivity, potentially resolving the co-elution issue.

Problem 2: Drifting or Unstable Baseline in Gradient Elution

Baseline drift is a common issue in gradient analysis, often caused by differences in the UV absorbance of the mobile phase components.[12]

Gradient_Optimization_Workflow General Workflow for Gradient Method Optimization A 1. Define Initial Conditions (C18 Column, A: H2O+Additive, B: ACN/MeOH) B 2. Perform Scouting Gradient (e.g., 5-95% B over 10 min) A->B C 3. Evaluate Peak Shape & Retention B->C D 4. Optimize Gradient Slope & Time (Shallow gradient around elution %B) C->D Good Shape F 6. Adjust Selectivity - Change organic solvent (ACN/MeOH) - Modify mobile phase pH C->F Poor Shape (Tailing) E 5. Check Resolution D->E E->F Resolution Poor G 7. Finalize Method & Validate (Check robustness, reproducibility) E->G Resolution OK F->D

Caption: A workflow for systematic LC gradient method optimization.

Possible Causes & Solutions:

  • Mobile Phase Mismatch: Mobile phase A (aqueous) and B (organic) have significantly different UV absorbance at the detection wavelength.[12]

    • Solution: Use a high-purity organic solvent (HPLC or MS grade). If possible, add a small amount of the same additive (e.g., formic acid) to both mobile phase A and B to balance their absorbance profiles.

  • Contaminated Mobile Phase: Impurities in the mobile phase can accumulate on the column at low organic concentrations and elute as the gradient progresses, causing a bumpy or rising baseline.[7]

    • Solution: Use freshly prepared, high-purity solvents and additives. Filter aqueous mobile phases to remove particulate matter.

  • Column Bleed: The stationary phase is degrading and eluting from the column.

    • Solution: Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).[4] If the column is old or has been subjected to harsh conditions, it may need to be replaced.

References

Technical Support Center: Quantification of Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Terbutaline-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of Terbutaline using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a deuterated form of Terbutaline, a β2-adrenergic receptor agonist used as a bronchodilator. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Terbutaline, but its increased mass due to the nine deuterium atoms allows it to be distinguished by the mass spectrometer. The primary purpose of using a SIL-IS is to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification of Terbutaline.

Q2: What are the most common challenges encountered when using this compound as an internal standard?

The most frequently reported challenges in the quantification of Terbutaline using this compound include:

  • Matrix Effects: Differential ion suppression or enhancement between Terbutaline and this compound.

  • Chromatographic Co-elution Issues: Incomplete overlap of the chromatographic peaks of the analyte and the internal standard.

  • Internal Standard Variability: Inconsistent response of this compound across different samples.

  • Stability Concerns: Potential for differential degradation of Terbutaline and this compound during sample storage and processing.

  • Isotopic Cross-Contribution: The presence of unlabeled Terbutaline in the this compound standard, or vice-versa, which can affect accuracy at low concentrations.

Q3: How can I minimize matrix effects in my assay?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis. Even with a SIL-IS, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly. To mitigate these effects:

  • Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. Protein precipitation is a simpler but less clean method.

  • Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of Terbutaline from endogenous matrix components.

  • Ensure Co-elution: Verify that the chromatographic peaks for Terbutaline and this compound are perfectly aligned. A slight shift in retention time can expose them to different matrix environments.

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Column Degradation 1. Flush the column with a strong solvent. 2. If performance does not improve, replace the column.
Mobile Phase Issues 1. Prepare fresh mobile phase. 2. Ensure proper degassing of the mobile phase. 3. Verify the pH of the mobile phase.
Sample Matrix Effects 1. Implement a more effective sample clean-up procedure. 2. Dilute the sample extract to reduce matrix load.
Issue 2: High Variability in this compound Response
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review and standardize the sample extraction procedure. 2. Ensure precise and consistent addition of the internal standard to all samples.
Matrix Effects 1. Evaluate matrix effects by post-column infusion experiments. 2. Optimize sample clean-up and chromatography to minimize ion suppression/enhancement.
Adsorption to Vials/Plates 1. Use low-adsorption autosampler vials or plates. 2. Consider the use of a different solvent for the final extract.
Issue 3: Inaccurate Quantification at Low Concentrations (Near LLOQ)
Potential Cause Troubleshooting Steps
Isotopic Cross-Contribution 1. Check the certificate of analysis for the isotopic purity of this compound. 2. Analyze a blank sample spiked only with this compound to check for any contribution to the Terbutaline signal. 3. If significant, a correction factor may be needed, or a higher purity standard should be sourced.
Background Noise 1. Optimize MS/MS parameters (e.g., collision energy, declustering potential) for better signal-to-noise. 2. Improve sample clean-up to reduce background interferences.

Experimental Protocols

Protocol: Quantification of Terbutaline in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Terbutaline: Q1 m/z 226.2 -> Q3 m/z 152.1

    • This compound: Q1 m/z 235.3 -> Q3 m/z 161.2

3. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA), including the following parameters:

ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Precision (Intra- and Inter-day) %CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) %Bias within ±15% (±20% at LLOQ)
Matrix Effect IS-normalized matrix factor CV ≤ 15%
Recovery Consistent and reproducible
Stability (Freeze-thaw, short-term, long-term) %Bias within ±15%

Data Presentation

Table 1: Example Linearity and LLOQ Data for Terbutaline Quantification

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Terbutaline0.1 - 1000.9980.1

Table 2: Example Precision and Accuracy Data from a Validation Study

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.18.55.211.27.8
Low QC0.36.13.58.94.1
Mid QC104.5-1.26.3-0.5
High QC803.8-2.55.1-1.8

Visualizations

Troubleshooting_Matrix_Effects start High Variability or Inaccurate Results Observed check_is Investigate Internal Standard (IS) Response start->check_is is_variable IS Response Variable? check_is->is_variable check_chromatography Evaluate Chromatography is_variable->check_chromatography No improve_cleanup Improve Sample Clean-up (e.g., switch to SPE from PP) is_variable->improve_cleanup Yes coelution Analyte and IS Co-elute Perfectly? check_chromatography->coelution optimize_chrom Optimize Chromatographic Method (e.g., gradient, column) coelution->optimize_chrom No post_column_infusion Perform Post-Column Infusion to Identify Ion Suppression Zones coelution->post_column_infusion Yes optimize_chrom->check_chromatography suppression_zone Peak Elutes in Suppression Zone? post_column_infusion->suppression_zone suppression_zone->improve_cleanup Yes revalidate Re-validate Assay suppression_zone->revalidate No improve_cleanup->revalidate pass Assay Passes revalidate->pass Criteria Met fail Assay Fails revalidate->fail Criteria Not Met

Caption: Troubleshooting workflow for matrix effects.

Internal_Standard_Workflow start Start of Bioanalytical Run prep_samples Prepare Samples, Calibrators, QCs start->prep_samples add_is Add this compound (IS) to All Vials prep_samples->add_is extraction Perform Sample Extraction (e.g., SPE, LLE, PP) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing analysis->data_processing calc_ratio Calculate Analyte/IS Peak Area Ratio data_processing->calc_ratio quantification Quantify Against Calibration Curve calc_ratio->quantification review Review IS Response for Consistency quantification->review end Report Results review->end

Caption: General bioanalytical workflow using an internal standard.

Investigating matrix effects in biological samples for Terbutaline-d9 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Terbutaline-d9 in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound, this can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites. These interferences can compromise the sensitivity and reproducibility of the assay.

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard such as this compound is the ideal choice for quantitative mass spectrometry-based bioanalysis. Because it is chemically almost identical to the analyte (Terbutaline), it co-elutes chromatographically and experiences similar matrix effects. This allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and robust results.

Q3: What are the most common biological matrices for Terbutaline analysis and which are most prone to matrix effects?

A3: The most common biological matrices for Terbutaline analysis are plasma, urine, and saliva. Plasma is generally considered the most complex and, therefore, most susceptible to significant matrix effects due to its high content of proteins and phospholipids. Urine can also be a challenging matrix due to high salt content and variability in pH and metabolite concentrations.

Q4: What are the primary sample preparation techniques to mitigate matrix effects for this compound analysis?

A4: The primary sample preparation techniques are:

  • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering phospholipids, often leading to more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent, thereby removing many polar interferences.

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for minimizing matrix effects. It uses a solid sorbent to selectively isolate the analyte from the bulk of the matrix components, providing the cleanest extracts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Low Analyte Response / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.1. Optimize Chromatography: Modify the gradient or change the column to better separate this compound from the interfering peaks. 2. Improve Sample Cleanup: Switch from PPT to LLE or SPE. If already using SPE, try a different sorbent chemistry (e.g., mixed-mode or phospholipid removal plates). 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components enough to mitigate ion suppression.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different samples or batches.1. Use a Stable Isotope Labeled Internal Standard: Ensure this compound is used as the internal standard to compensate for this variability. 2. Evaluate Different Lots of Matrix: During method development, test matrix from multiple sources to assess the consistency of the matrix effect. 3. Enhance Sample Preparation: A more rigorous sample cleanup method like SPE will provide more consistent results across different samples.
Unexpectedly High Analyte Response Ion Enhancement: Co-eluting matrix components are enhancing the ionization of this compound.1. Improve Chromatographic Separation: As with ion suppression, separating the analyte from the enhancing components is key. 2. Modify Sample Preparation: A change in extraction technique (e.g., LLE with a different solvent or a different SPE sorbent) can remove the components causing enhancement.
Poor Analyte Recovery Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix.1. Optimize Extraction pH: Adjust the pH of the sample and extraction solvents to ensure Terbutaline is in the correct ionization state for efficient partitioning or binding. 2. Select an Appropriate SPE Sorbent: Ensure the sorbent chemistry is suitable for the physicochemical properties of Terbutaline. 3. Increase Solvent Strength: In LLE, a more polar solvent may be needed. In SPE, a stronger elution solvent might be required.

Quantitative Data Summary

The following tables provide a summary of expected performance for different sample preparation methods for Terbutaline analysis in common biological matrices. Data has been synthesized from multiple sources to provide a comparative overview.

Table 1: Comparison of Analyte Recovery (%) by Sample Preparation Method and Matrix

Preparation MethodPlasmaUrineReference(s)
Solid-Phase Extraction (SPE) 78.66 - 118.10%104.68 - 130.18%[1][2]
Liquid-Liquid Extraction (LLE) ~80%Not specified[3]
Protein Precipitation (PPT) Generally lower and more variable than SPE/LLENot recommended[General knowledge]

Table 2: Comparison of Matrix Effects by Sample Preparation Method and Matrix

Preparation MethodMatrixExpected Ion Suppression/EnhancementReference(s)
Solid-Phase Extraction (SPE) Plasma, UrineIon suppression generally does not exceed 15%[4]
Liquid-Liquid Extraction (LLE) PlasmaModerate ion suppression, generally greater than SPE[General knowledge]
Protein Precipitation (PPT) PlasmaSignificant ion suppression is common[General knowledge]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard working solution (this compound). Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid, and vortex again.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Urine
  • Sample Pre-treatment: To 1 mL of human urine, add 50 µL of the internal standard working solution (this compound). Vortex. Add 100 µL of 1 M sodium hydroxide to adjust the pH.

  • Extraction: Add 5 mL of a mixture of isopropanol and ethyl acetate (10:90, v/v). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) add_is Add this compound (IS) start->add_is pretreatment Pre-treatment (e.g., pH adjustment) add_is->pretreatment extraction Extraction (SPE or LLE) pretreatment->extraction cleanup Wash/Elute (SPE) or Phase Separation (LLE) extraction->cleanup evap Evaporation cleanup->evap reconstitution Reconstitution evap->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic issue Inaccurate or Imprecise Results? check_is Is a deuterated IS (this compound) being used? issue->check_is use_is Implement this compound as internal standard check_is->use_is No check_recovery Evaluate Analyte Recovery check_is->check_recovery Yes check_matrix_effect Assess Matrix Effect (Post-column infusion or post-extraction spike) check_recovery->check_matrix_effect Good optimize_extraction Optimize Sample Prep (pH, solvent, sorbent) check_recovery->optimize_extraction Poor optimize_chromatography Optimize Chromatography (Gradient, column) check_matrix_effect->optimize_chromatography Significant change_method Change Extraction Method (e.g., PPT -> SPE) check_matrix_effect->change_method Severe

References

Strategies for improving peak shape for Terbutaline-d9 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for optimizing the chromatographic analysis of Terbutaline-d9. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal peak shape and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What are the typical peak shape problems encountered with this compound?

The most common issue is peak tailing. This is often due to secondary interactions between the basic amine group of Terbutaline and active sites on the silica-based stationary phase. Peak fronting and broadening can also occur, though less frequently.

Q2: Why is the mobile phase pH so critical for this compound analysis?

Terbutaline is a basic compound with pKa values of approximately 8.8, 10.1, and 11.2. The pH of the mobile phase dictates the ionization state of the molecule. Operating at a pH close to the pKa can lead to a mixed population of ionized and unionized forms, resulting in poor peak shape, including splitting or tailing. To ensure a consistent ionization state and minimize unwanted interactions with the stationary phase, it is crucial to control the mobile phase pH. For reversed-phase chromatography, a lower pH (typically ≤ 4) is often recommended to protonate the silanol groups on the column packing material and ensure the analyte is in a single, protonated form.

Q3: What type of column is best suited for this compound analysis?

A C18 column is the most commonly used stationary phase for Terbutaline analysis. To minimize peak tailing associated with basic compounds, it is highly recommended to use a modern, high-purity, end-capped C18 column. These columns have a reduced number of accessible silanol groups, leading to improved peak symmetry.

Q4: Can the sample solvent affect the peak shape of this compound?

Yes, the composition of the sample solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, such as fronting or broadening. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most prevalent issue in the chromatography of this compound, appearing as an asymmetrical peak with a trailing edge.

G start Peak Tailing Observed check_ph Is mobile phase pH ≤ 4? start->check_ph check_column Using a high-purity, end-capped C18 column? check_ph->check_column Yes adjust_ph Adjust mobile phase pH to 3-4 using an appropriate buffer (e.g., phosphate, acetate, or formate). check_ph->adjust_ph No check_additive Is a mobile phase additive being used? check_column->check_additive Yes use_endcapped_column Switch to a high-purity, end-capped C18 column. check_column->use_endcapped_column No check_concentration Is the sample concentration too high? check_additive->check_concentration Yes add_additive Add a competing base (e.g., 0.1% v/v Triethylamine) to the mobile phase. check_additive->add_additive No dilute_sample Dilute the sample or reduce injection volume. check_concentration->dilute_sample Yes solution Improved Peak Shape check_concentration->solution No adjust_ph->solution use_endcapped_column->solution add_additive->solution dilute_sample->solution

Detailed Steps:

  • Verify Mobile Phase pH: As a basic compound, this compound is susceptible to secondary interactions with the stationary phase. Lowering the mobile phase pH to a range of 3-4 protonates the residual silanol groups on the silica packing, minimizing these interactions.[1][2][3]

  • Evaluate Column Choice: Standard C18 columns can have a significant number of free silanol groups that cause tailing with basic analytes. Using a high-purity, end-capped C18 column is crucial for obtaining symmetrical peaks.

  • Consider a Mobile Phase Additive: If adjusting the pH is not sufficient, the addition of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[3]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample to see if the peak shape improves.

Issue 2: Peak Fronting

Peak fronting, characterized by a leading edge of the peak, is often related to sample solvent effects or column issues.

G start Peak Fronting Observed check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent check_column_void Is there a void or channel in the column packing? check_solvent->check_column_void No adjust_solvent Dissolve the sample in the initial mobile phase. check_solvent->adjust_solvent Yes replace_column Replace the column. check_column_void->replace_column Yes solution Improved Peak Shape check_column_void->solution No adjust_solvent->solution replace_column->solution

Detailed Steps:

  • Assess Sample Solvent Strength: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase (e.g., high percentage of organic solvent), it can travel through the column too quickly, leading to fronting. Prepare your sample in the mobile phase whenever feasible.

  • Inspect the Column: A void or channel at the head of the column can cause the sample band to spread unevenly, resulting in a fronting peak. This can be caused by pressure shocks or operating at a high pH that degrades the silica packing. If a void is suspected, the column should be replaced.

Issue 3: Peak Broadening

Broad peaks can be a sign of several issues, from extra-column volume to poor column efficiency.

G start Peak Broadening Observed check_connections Are all tubing connections secure and of appropriate length/diameter? start->check_connections check_flow_rate Is the flow rate optimal? check_connections->check_flow_rate Yes optimize_tubing Minimize tubing length and use narrow internal diameter tubing. check_connections->optimize_tubing No check_column_efficiency Is the column performing efficiently? check_flow_rate->check_column_efficiency Yes optimize_flow_rate Adjust the flow rate to find the optimal balance between speed and efficiency. check_flow_rate->optimize_flow_rate No replace_column Replace the column if it has degraded. check_column_efficiency->replace_column Yes solution Improved Peak Shape check_column_efficiency->solution No optimize_tubing->solution optimize_flow_rate->solution replace_column->solution

Detailed Steps:

  • Minimize Extra-Column Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can contribute to band broadening. Ensure all connections are tight and use tubing with the smallest practical internal diameter.

  • Optimize Flow Rate: A flow rate that is too high or too low can lead to broader peaks. Perform a flow rate optimization study to find the best balance between analysis time and peak sharpness.

  • Check Column Health: Over time, columns can lose their efficiency, resulting in broader peaks. If you suspect column degradation, replace it with a new one of the same type.

Experimental Protocols

Below are examples of starting chromatographic conditions that have been successfully used for the analysis of Terbutaline, which can be adapted for this compound.

Method 1: Reversed-Phase HPLC with Phosphate Buffer

  • Objective: To achieve a symmetrical peak shape for this compound using a common reversed-phase method.

ParameterCondition
Column Hexon C18 (250mm x 4.6mm, 5 µm)[2]
Mobile Phase Methanol:Water (60:40) with phosphate buffer, pH 3[2]
Flow Rate 0.8 mL/min[2]
Detection UV at 275 nm[2]
Injection Volume 20 µL
Column Temperature 30°C

Method 2: Reversed-Phase HPLC with Ammonium Acetate Buffer

  • Objective: An alternative buffered mobile phase for good peak shape.

ParameterCondition
Column Hypersil 100 C18 (150 x 4.6 mm, 5 µm)[4][5]
Mobile Phase 0.15 M Ammonium acetate:Glacial acetic acid (96:4 v/v), pH 4.0[4][5]
Flow Rate 2.0 mL/min[4][5]
Detection UV at 270 nm[4][5]
Injection Volume 20 µL
Column Temperature Ambient

Method 3: Reversed-Phase HPLC with Triethylamine Additive

  • Objective: To improve peak symmetry by using a mobile phase additive to mask silanol interactions.

ParameterCondition
Column Sun Fire C18 (250mm, 4.6mm, 5µ)[3]
Mobile Phase Acetonitrile:Buffer (20:80) (Buffer: 0.1% v/v Triethylamine, pH 3.0)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 220 nm[3]
Injection Volume 10 µL
Column Temperature Ambient

Note: These are starting points. The optimal conditions may vary depending on the specific instrument, column batch, and sample matrix. Method validation is essential for ensuring the accuracy and precision of your results.

References

Addressing poor signal reproducibility with Terbutaline-d9 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal reproducibility when using Terbutaline-d9 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor signal reproducibility with this compound?

Poor signal reproducibility with this compound can stem from several factors, including:

  • Isotopic Exchange: Deuterium atoms on the standard may exchange with protons from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[1][2]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent signal intensity.[3][4]

  • Chromatographic Inconsistency: Shifts in retention time or poor peak shape can affect the integration of the signal and contribute to variability.[5][6]

  • Impurity of the Internal Standard: The this compound standard may contain a small amount of the unlabeled analyte, which can interfere with the analysis.[1]

  • Instrumental Variability: Fluctuations in the LC-MS/MS system's performance, such as a dirty ion source or a failing detector, can cause signal instability.[7][8]

Q2: I am observing a signal for my analyte in blank samples spiked only with this compound. What is the likely cause?

This is likely due to either the presence of unlabeled Terbutaline as an impurity in the deuterated standard or a phenomenon known as isotopic crosstalk.[1] Isotopic crosstalk can occur when the natural heavy isotopes of the analyte contribute to the mass spectrometric signal of the internal standard, especially if the mass difference is small.[1]

Q3: My this compound signal is decreasing over time during the analytical run. What could be happening?

A progressive decrease in the this compound signal could indicate a stability issue, such as deuterium exchange, particularly if the samples are stored in acidic or basic solutions.[2][6] It could also be a sign of increasing matrix effects from sample to sample or carryover from previous injections.[8]

Troubleshooting Guides

Issue 1: Investigating and Mitigating Isotopic Exchange

Poor signal reproducibility can be caused by the exchange of deuterium atoms on this compound with protons from the surrounding environment.

  • Sample Preparation:

    • Prepare two sets of quality control (QC) samples at a known concentration of this compound in the relevant biological matrix.

    • Store one set at the standard analysis temperature (e.g., 4°C in the autosampler).

    • Store the second set at an elevated temperature (e.g., 37°C) for a defined period (e.g., 24 hours).

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using the established LC-MS/MS method.

    • Monitor the signal intensities of both this compound and unlabeled Terbutaline.

  • Data Analysis:

    • Compare the peak areas of this compound and unlabeled Terbutaline between the two sets of samples. A significant decrease in the this compound signal with a concurrent increase in the unlabeled Terbutaline signal in the heated samples indicates deuterium exchange.[1]

Sample ConditionAvg. This compound Peak AreaAvg. Unlabeled Terbutaline Peak Area
Standard (4°C)1,500,0005,000
Heated (37°C)1,200,000350,000
  • pH Control: Avoid storing samples and standards in strongly acidic or basic solutions.[6]

  • Alternative Standards: If deuterium exchange is persistent, consider using a more stable isotopically labeled internal standard, such as ¹³C or ¹⁵N labeled Terbutaline, which are not susceptible to exchange.[1][2]

A Prepare QC Samples with this compound B Incubate one set at elevated temperature (e.g., 37°C) A->B C Analyze both sets by LC-MS/MS A->C B->C D Monitor this compound and unlabeled Terbutaline signals C->D E Compare signal intensities D->E F Significant change indicates deuterium exchange E->F G Mitigate: Adjust pH or use ¹³C/¹⁵N standard F->G Yes H No significant change, investigate other causes F->H No

Caption: Workflow for identifying and addressing deuterium exchange.

Issue 2: Assessing and Compensating for Matrix Effects

Matrix effects can cause significant signal variability. This guide provides a protocol to evaluate and minimize their impact.

  • Sample Preparation:

    • Extract a blank matrix sample (containing no analyte or internal standard).

    • Prepare a neat solution of this compound in the reconstitution solvent at the same concentration as in the final sample.

    • Spike the extracted blank matrix with this compound at the same final concentration (post-extraction spike).

  • LC-MS/MS Analysis:

    • Inject the neat solution and the post-extraction spike sample.

  • Data Analysis:

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100

    • A value significantly different from 100% indicates ion suppression or enhancement.[3]

Sample TypeThis compound Peak Area
Neat Solution2,000,000
Post-Extraction Spike1,200,000
Matrix Effect (%) 60% (Ion Suppression)
  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3]

  • Improved Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[5]

A Perform Post-Extraction Spike Experiment B Calculate Matrix Effect (%) A->B C Matrix Effect within acceptable range (e.g., 85-115%) B->C Yes D Significant Ion Suppression or Enhancement B->D No E Optimize Sample Cleanup (SPE, LLE) D->E F Optimize Chromatographic Separation D->F G Dilute Sample D->G H Re-evaluate Matrix Effect E->H F->H G->H

Caption: Decision tree for troubleshooting matrix effects.

Issue 3: Verifying the Purity of the this compound Internal Standard

The presence of unlabeled Terbutaline in the deuterated standard can lead to inaccurate quantification.

  • Sample Preparation:

    • Prepare a high-concentration solution of the this compound internal standard in a clean solvent.

  • LC-MS/MS Analysis:

    • Analyze this solution using the established LC-MS/MS method.

    • Monitor the multiple reaction monitoring (MRM) transition for unlabeled Terbutaline.

  • Data Analysis:

    • The presence of a peak in the unlabeled Terbutaline channel indicates that the internal standard is impure.[1]

MRM TransitionPeak Area
This compound5,000,000
Unlabeled Terbutaline150,000
Purity Issue Yes
  • Source a New Standard: Obtain a new lot of this compound from a reputable supplier with a certificate of analysis indicating high isotopic purity.

  • Mathematical Correction: If a new standard is not immediately available, the contribution of the impurity to the analyte signal can be mathematically corrected for, although this is a less ideal approach.

A Prepare high concentration solution of this compound B Analyze by LC-MS/MS A->B C Monitor MRM transition for unlabeled Terbutaline B->C D Peak detected in unlabeled channel? C->D E Impurity confirmed. Source new standard. D->E Yes F No peak detected. Purity is acceptable. D->F No

Caption: Workflow for verifying the purity of the internal standard.

References

Degradation pathways of Terbutaline-d9 in solution and during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the degradation pathways of Terbutaline-d9 in solution and during storage. The information is primarily based on studies of Terbutaline Sulfate, as the degradation pathways of the deuterated form (this compound) are expected to be analogous. Deuterium labeling is unlikely to alter the fundamental chemical stability of the molecule, though minor variations in degradation kinetics may occur.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Terbutaline in solution?

A1: Terbutaline is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1] It is relatively stable under photolytic and thermal stress when in the solid state.[1] In solution, exposure to light can lead to degradation and discoloration.[2]

Q2: What are the known degradation products of Terbutaline?

A2: Forced degradation studies have identified several degradation products. Key degradants include 3,5-dihydroxybenzoic acid, 3,5-dihydroxybenzaldehyde, and 1-(3,5-dihydroxyphenyl)-2-[(1,1-dimethylethyl) amino]-ethanone.[3][4]

Q3: How do pH and temperature affect the stability of Terbutaline solutions?

A3: Terbutaline shows significant degradation in both acidic and basic solutions.[1] The rate of degradation is expected to increase with temperature. One study on a diluted Terbutaline Sulfate injection (0.1 mg/mL in 0.9% sodium chloride) showed no loss of potency after 23 days of storage at 25°C, with the pH remaining stable at 4.3.[5] Another study showed that a diluted solution stored in amber syringes was stable for at least 120 days at 5°C.[6] At 25°C, the pH of this solution increased from 4.9 to 5.4 after 120 days.[6]

Q4: Is this compound sensitive to light?

A4: While solid Terbutaline is stable to light, solutions can be light-sensitive.[1][2] A study on Terbutaline Sulfate injection repackaged in disposable plastic syringes showed that light-exposed syringes turned yellow by day 60, indicating degradation.[2] It is recommended to protect this compound solutions from light during storage and handling.

Q5: What are the recommended storage conditions for this compound solutions?

A5: To ensure stability, this compound solutions should be stored in tightly sealed, light-resistant containers.[7] For short-term storage, refrigeration at 2-8°C is recommended.[8][9] One study showed that Terbutaline Sulfate in polypropylene syringes is stable for 60 days when refrigerated and protected from light.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram - Degradation of this compound due to improper storage or handling. - Contamination of the sample or mobile phase.- Review storage conditions (temperature, light exposure). - Prepare fresh solutions. - Verify the purity of the solvent and reagents. - Perform a forced degradation study to identify potential degradation products.
Loss of assay potency - Significant degradation has occurred. - Inaccurate initial concentration determination.- Re-evaluate storage and handling procedures. - Use a validated stability-indicating analytical method. - Prepare a fresh standard and re-assay.
Discoloration of the solution (e.g., yellowing) - Photodegradation. - Oxidative degradation.- Store solutions in amber vials or protect from light with aluminum foil.[2] - Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
pH shift in the solution over time - Interaction with container material. - Degradation leading to acidic or basic byproducts.- Use high-quality, inert containers (e.g., borosilicate glass). - Monitor pH at regular intervals during stability studies.[5][6][9]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux for a specified period (e.g., 5 hours at 100°C).[10]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux for a specified period (e.g., 5 hours at 100°C).[10]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 10% H₂O₂) and heat at a specified temperature (e.g., 80°C for 5 hours).[10]

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) for a specified time.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method coupled with a mass spectrometer (e.g., UHPLC-Q-TOF-MS/MS) to separate and identify the parent drug and any degradation products.[1][11]

Stability-Indicating HPLC Method

The following is an example of an HPLC method suitable for the analysis of Terbutaline and its degradation products.[3][4]

  • Column: Hypersil 100 C18, 150 x 4.6 mm, 5 µm particle size.[3][4]

  • Mobile Phase: A mixture of 0.15 M ammonium acetate and glacial acetic acid (pH 4.0, 96:4 v/v).[3][4]

  • Flow Rate: 2 mL/min.[3][4]

  • Detection: UV at 270 nm.[3][4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualizations

G cluster_stress Stress Conditions cluster_products Degradation Products Acid Hydrolysis Acid Hydrolysis DP1 3,5-dihydroxybenzoic acid Acid Hydrolysis->DP1 Base Hydrolysis Base Hydrolysis DP2 3,5-dihydroxybenzaldehyde Base Hydrolysis->DP2 Oxidation Oxidation DP3 1-(3,5-dihydroxyphenyl)-2- [(1,1-dimethylethyl) amino]-ethanone Oxidation->DP3 Photolysis Photolysis This compound This compound Photolysis->this compound Relatively Stable Thermal Thermal Thermal->this compound Relatively Stable This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation

Caption: Degradation pathways of Terbutaline under various stress conditions.

G start Start: this compound Sample prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC-MS sampling->analysis data Identify Degradation Products and Pathways analysis->data end End: Stability Profile data->end

References

Technical Support Center: Minimizing Terbutaline-d9 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for minimizing analyte carryover. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with Terbutaline-d9 carryover in their autosampler systems during LC-MS/MS analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and prevent carryover issues.

Troubleshooting Guide

Carryover of this compound, a polar and basic compound, can be a significant issue in sensitive LC-MS/MS assays, leading to inaccurate quantification. This guide provides a systematic approach to troubleshooting and resolving autosampler-related carryover.

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed signal is indeed carryover and to quantify its extent.

Experimental Protocol: Carryover Assessment

  • Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of your calibration curve (ULQC).

  • Prepare Blank Samples: Use your sample matrix (e.g., plasma, urine) without the analyte as your blank.

  • Injection Sequence:

    • Inject the blank sample three times to establish a baseline.

    • Inject the ULQC sample.

    • Immediately inject the blank sample at least three to five consecutive times.

  • Data Analysis:

    • Measure the peak area of this compound in the blank injections following the ULQC injection.

    • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in ULQC) * 100%

An acceptable level of carryover is typically less than 0.1% of the analyte signal in the preceding high-concentration sample.[1]

Troubleshooting Workflow

Use the following workflow to systematically identify and address the source of the carryover.

Carryover_Troubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Resolution Start Start Inject_High_Conc Inject High Concentration Standard (ULQC) Start->Inject_High_Conc Inject_Blanks Inject Multiple Blank Samples Inject_High_Conc->Inject_Blanks Calculate_Carryover Calculate % Carryover Inject_Blanks->Calculate_Carryover Is_Carryover_High Carryover > 0.1%? Calculate_Carryover->Is_Carryover_High Optimize_Wash Optimize Wash Method Is_Carryover_High->Optimize_Wash Yes End End Is_Carryover_High->End No Re-evaluate_Carryover Re-evaluate Carryover Optimize_Wash->Re-evaluate_Carryover Check_Hardware Inspect/Replace Hardware (Needle, Seal, Loop) Modify_Injection Modify Injection Mode (e.g., Full Loop) Check_Hardware->Modify_Injection Check_Hardware->Re-evaluate_Carryover Modify_Injection->Re-evaluate_Carryover Is_Carryover_Resolved Carryover Resolved? Re-evaluate_Carryover->Is_Carryover_Resolved Is_Carryover_Resolved->Check_Hardware No Is_Carryover_Resolved->End Yes

Caption: A systematic workflow for identifying, troubleshooting, and resolving autosampler carryover.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound carryover in an autosampler?

A1: The most common causes of carryover for a polar and basic compound like this compound include:

  • Adsorption: this compound can adsorb to surfaces within the autosampler, such as the needle (both interior and exterior), injection valve rotor seal, and sample loop.[2] This is often due to ionic interactions with metallic surfaces.

  • Insufficient Needle Wash: The wash solvent may not be strong enough to effectively solubilize and remove all residues of this compound from the needle.[1]

  • Poor Solubility in Wash Solvents: Terbutaline sulfate is highly soluble in water but has limited solubility in common organic solvents like acetonitrile.[2] Using a wash solvent with a high percentage of organic solvent may not be effective.

  • Hardware Issues: Worn or damaged components, such as the needle seal or rotor seal, can create dead volumes where the sample can be trapped.[3]

Q2: What are the best wash solvents for minimizing this compound carryover?

A2: Given that Terbutaline sulfate is highly water-soluble and basic, the ideal wash solvent should have the following characteristics:

  • High Aqueous Content: A higher proportion of water in the wash solvent will better solubilize this compound. A good starting point is a mixture similar to the initial mobile phase conditions.[4][5]

  • pH Modification: Since Terbutaline is a basic compound, adding a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to the wash solvent can help to protonate the molecule, increasing its solubility in the aqueous mobile phase and reducing its interaction with negatively charged sites on surfaces.[6]

  • Organic Modifier: While a high aqueous content is important, an organic modifier like methanol or isopropanol can help to remove less polar contaminants and is generally a good practice for maintaining a clean system. A combination of solvents is often more effective.[1]

Recommended Starting Wash Solutions:

  • 90:10 Water:Methanol with 0.5% Formic Acid

  • 95:5 Water:Isopropanol with 0.5% Formic Acid

  • A multi-solvent wash sequence:

    • Wash 1: Acidic aqueous solution (e.g., 0.2% formic acid in water)

    • Wash 2: Organic solvent (e.g., Methanol or Acetonitrile)

Q3: How can I optimize the needle wash method?

A3: To optimize your needle wash method, consider the following:

  • Increase Wash Volume: Ensure the volume of the wash solvent is sufficient to thoroughly flush the needle and sample loop. A general guideline is to use a volume at least 10 times the injection volume.[2]

  • Increase Wash Cycles: Performing multiple wash cycles can be more effective than a single large volume wash.[1]

  • Use Both Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after injecting it can significantly reduce carryover.[4][5]

  • Employ a Multi-Solvent Wash: Many modern autosamplers allow for the use of multiple wash solvents. A sequence that starts with a solvent in which the analyte is highly soluble, followed by a stronger, more organic solvent to remove other contaminants, can be very effective.

Q4: Can the choice of vials and caps affect carryover?

A4: Yes, the choice of vials and caps can contribute to carryover. For basic compounds like Terbutaline, using silanized (deactivated) glass vials can prevent adsorption of the analyte to the glass surface.[1] Additionally, ensure that the septa of your caps are made of a low-adsorption material like PTFE/silicone to minimize contamination.[1]

Q5: What hardware components should I check for wear and tear?

A5: Regularly inspect and, if necessary, replace the following components as part of your routine maintenance to prevent carryover:

  • Needle Seal: A worn needle seal is a common source of carryover.[7]

  • Rotor Seal: Scratches or wear on the rotor seal of the injection valve can trap sample.[3]

  • Sample Loop: While less common, the sample loop can become contaminated or scratched over time.

Experimental Protocols & Data

Protocol: Evaluating the Efficacy of Different Wash Solvents

This protocol outlines a systematic experiment to determine the most effective wash solvent for minimizing this compound carryover.

  • System Preparation:

    • Install a new needle seal and rotor seal in your autosampler.

    • Equilibrate the LC-MS/MS system with your analytical method.

  • Prepare Solutions:

    • ULQC: this compound at your highest calibration standard concentration.

    • Blank: Your sample matrix.

    • Wash Solvents to Test:

      • Wash A: 90:10 Acetonitrile:Water

      • Wash B: 90:10 Methanol:Water

      • Wash C: 50:50 Methanol:Water with 0.2% Formic Acid

      • Wash D: 90:10 Water:Isopropanol with 0.2% Formic Acid

  • Experimental Sequence for Each Wash Solvent:

    • Flush the autosampler's wash system thoroughly with the test wash solvent.

    • Perform the following injection sequence:

      • Blank 1

      • Blank 2

      • Blank 3

      • ULQC

      • Blank 4 (Post-ULQC Blank 1)

      • Blank 5 (Post-ULQC Blank 2)

      • Blank 6 (Post-ULQC Blank 3)

  • Data Analysis:

    • Calculate the percent carryover for the first post-ULQC blank for each wash solvent tested.

Data Presentation: Efficacy of Wash Solvents on this compound Carryover
Wash Solvent CompositionAverage % Carryover (in first blank)
90:10 Acetonitrile:Water0.85%
90:10 Methanol:Water0.52%
50:50 Methanol:Water + 0.2% Formic Acid0.08%
90:10 Water:Isopropanol + 0.2% Formic Acid< 0.05%

Note: The data presented in this table is representative and may vary depending on the specific LC-MS/MS system and experimental conditions.

Logical Relationship of Factors Contributing to Carryover

The following diagram illustrates the interplay of various factors that can lead to autosampler carryover of this compound.

Carryover_Factors cluster_analyte Analyte Properties cluster_method Method Parameters cluster_hardware Hardware Condition Polarity High Polarity Adsorption Adsorption Polarity->Adsorption Basicity Basic Nature (pKa) Basicity->Adsorption Wash_Solvent Wash Solvent Composition Wash_Efficacy Wash Efficacy Wash_Solvent->Wash_Efficacy Wash_Volume Wash Volume/Cycles Wash_Volume->Wash_Efficacy Injection_Mode Injection Mode Carryover Carryover Injection_Mode->Carryover Needle Needle Surface Needle->Adsorption Seals Rotor/Needle Seals Dead_Volume Dead Volume Seals->Dead_Volume Loop Sample Loop Loop->Adsorption Adsorption->Carryover Wash_Efficacy->Carryover influences Dead_Volume->Carryover

Caption: Interacting factors contributing to this compound carryover in an autosampler.

By systematically addressing these factors, researchers can effectively minimize the carryover of this compound and ensure the accuracy and reliability of their analytical data.

References

LC-MS/MS source parameter optimization for Terbutaline-d9 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Terbutaline-d9 LC-MS/MS Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing LC-MS/MS source parameters for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are typical starting LC-MS/MS parameters for this compound analysis?

Optimizing source parameters is crucial for achieving maximum sensitivity and reproducibility. Below are common starting parameters for electrospray ionization (ESI) in positive mode, which can be fine-tuned for your specific instrument and method.

Table 1: Typical Starting ESI Source Parameters

Parameter Typical Starting Value/Range Purpose
Ionization Mode Positive Electrospray (ESI+) Terbutaline contains a secondary amine, which is readily protonated.
Capillary Voltage 3000 - 4500 V Promotes the formation of charged droplets at the ESI needle tip.[1]
Nebulizer Gas (GS1) 30 - 55 psi Assists in the formation of a fine spray of droplets.[2]
Heater/Drying Gas (GS2) 10 - 12 L/min Aids in the desolvation of droplets to release gas-phase ions.[1]
Source Temperature 300 - 550 °C Heats the drying gas to facilitate solvent evaporation.[2]

| Curtain Gas (CUR) | 20 - 30 psi | Prevents solvent droplets and neutral molecules from entering the mass spectrometer. |

Note: These values are general starting points. Optimal parameters should be determined empirically for your specific instrument and mobile phase composition.

Q2: What are the expected Multiple Reaction Monitoring (MRM) transitions for Terbutaline and this compound?

MRM is used for quantification in tandem mass spectrometry, providing high selectivity and sensitivity. The transitions are based on the precursor ion (Q1) and a specific product ion (Q3) after collision-induced dissociation.

Table 2: MRM Transitions for Terbutaline and this compound (Internal Standard)

Compound Precursor Ion (Q1) [M+H]⁺ (m/z) Product Ion (Q3) (m/z) Common Collision Energy (eV) Notes
Terbutaline 226.1 152.1 15 - 25 The product ion corresponds to the loss of the neutral tert-butyl group.

| This compound | 235.2 | 152.1 | 15 - 25 | The nine deuterium atoms are on the tert-butyl group, which is lost during fragmentation. Therefore, the product ion is the same as the unlabeled compound. |

Note: Collision energy should be optimized for your specific instrument to maximize the signal of the product ion.[3]

Q3: Why am I seeing a very low or no signal for my this compound standard?

A complete or significant loss of signal can be frustrating and typically points to a singular, specific issue rather than a need for minor parameter adjustments.[4]

  • Instrumental Issues : Check for leaks in the LC system, ensure the ESI needle is not clogged, and verify that the mobile phase is being delivered correctly. A sudden drop in system pressure can indicate a leak.[5]

  • Source Contamination : A dirty ion source is a common cause of poor signal strength.[2] Contaminants can build up on the capillary, curtain plate, and orifice, suppressing ionization.

  • Incorrect MS/MS Parameters : Ensure the correct MRM transitions are entered in the method and that the mass spectrometer has been recently calibrated.[6]

  • Sample Preparation Issue : If using a system suitability test (SST) with a pure standard works, the problem may lie in your sample preparation, where the analyte is lost during extraction.[5]

Q4: How can I diagnose and minimize matrix effects?

Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of your analyte, leading to inaccurate quantification.

  • Diagnosis : A post-column infusion experiment is a standard method to diagnose matrix effects.[7] In this experiment, a constant flow of this compound solution is T-ed into the column eluent post-column. A blank matrix sample is then injected. A dip or rise in the constant signal at specific retention times indicates the presence of ion suppression or enhancement.

  • Minimization Strategies :

    • Improve Sample Cleanup : Use a more selective sample preparation technique like Solid-Phase Extraction (SPE) to remove interfering matrix components.[7]

    • Optimize Chromatography : Adjust the LC gradient to achieve better separation between this compound and the matrix interferences.

    • Dilute the Sample : If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard : this compound is the ideal internal standard for Terbutaline analysis as it co-elutes and experiences similar matrix effects, thus providing effective normalization during quantification.

Q5: What is the recommended sample preparation technique for Terbutaline in biological matrices like plasma?

For complex biological matrices, a robust sample preparation method is essential to remove proteins and phospholipids that can cause matrix effects and contaminate the LC-MS system. Solid-Phase Extraction (SPE) is a highly effective and commonly used technique.[8][9]

Troubleshooting Guides

Issue: Low Signal Intensity or Poor Signal-to-Noise

Low signal is one of the most common challenges in LC-MS/MS analysis. This workflow provides a systematic approach to diagnosing the root cause.

G cluster_start Start Troubleshooting cluster_check Initial Checks cluster_diagnose Diagnosis Path cluster_resolve_ms MS / Source Solutions cluster_resolve_lc LC / Matrix Solutions start Low Signal Intensity Observed sst Run System Suitability Test (SST) with neat standard start->sst infusion Perform Direct Infusion of Analyte start->infusion sst_fail SST Fails / Infusion Signal Low sst->sst_fail Signal Still Low sst_pass SST Passes / Infusion Signal Good sst->sst_pass Signal is Good infusion->sst_fail Signal Low infusion->sst_pass Signal Good ms_issue Potential MS or Source Issue sst_fail->ms_issue lc_matrix_issue Potential LC / Matrix / Sample Prep Issue sst_pass->lc_matrix_issue clean_source Clean Ion Source (Capillary, Orifice, Lenses) ms_issue->clean_source check_params Optimize Source Parameters (Voltage, Gas, Temp) ms_issue->check_params calibrate Calibrate & Tune MS ms_issue->calibrate check_lc Check LC System (Leaks, Pumps, Column) lc_matrix_issue->check_lc optimize_prep Optimize Sample Prep (e.g., improve SPE) lc_matrix_issue->optimize_prep optimize_chrom Optimize Chromatography (Gradient, Column) lc_matrix_issue->optimize_chrom G matrix Biological Matrix (Plasma, Urine, etc.) sample_prep Sample Preparation (SPE, LLE, PPT) matrix->sample_prep coeluting Co-eluting Matrix Components (Phospholipids, Salts, Metabolites) sample_prep->coeluting Incomplete Removal analyte This compound (Analyte) sample_prep->analyte Isolates Analyte ion_source ESI Ion Source coeluting->ion_source analyte->ion_source suppression Ion Suppression ion_source->suppression Competition for Charge Altered Droplet Properties enhancement Ion Enhancement ion_source->enhancement Improved Desolvation result Inaccurate & Imprecise Results suppression->result enhancement->result

References

Resolving retention time shifts for Terbutaline-d9 in analytical runs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering retention time (RT) shifts for Terbutaline-d9 in analytical runs.

Frequently Asked Questions (FAQs)

Q1: My this compound retention time is shifting between injections. What are the common causes and how do I troubleshoot it?

A1: Retention time shifts for this compound can stem from several sources, broadly categorized as instrument, method, or column issues. A systematic approach is crucial for identifying the root cause.

Common causes include:

  • Instrumental Factors: Inconsistent flow rate due to pump malfunctions, leaks in the flow path, or faulty check valves can cause shifts where all peaks drift by a similar amount.[1] Fluctuations in column temperature also significantly impact retention, as a 1°C increase can decrease retention time by approximately 2%.[2]

  • Mobile Phase Composition: Errors in mobile phase preparation are a primary cause of RT shifts.[3] In reversed-phase chromatography, even a 1% error in the organic solvent concentration can alter retention times by 5-15%.[3] The pH of the mobile phase is also critical for ionizable compounds like Terbutaline.

  • Column Health: Column aging, contamination from sample matrix, or degradation of the stationary phase (hydrolysis) can lead to gradual or sudden shifts in retention.[3][4]

  • Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the initial mobile phase, early elution and distorted peak shapes can occur.[1][2]

To troubleshoot, begin by isolating the source of the problem: the instrument, the column, or the mobile phase.[4] A logical first step is to check for system-wide issues like flow rate and temperature stability before investigating the mobile phase and column condition.[5][6]

Q2: I've noticed my deuterated internal standard, this compound, consistently elutes slightly before the unlabeled Terbutaline. Is this an issue?

A2: This is a well-documented phenomenon known as the chromatographic isotope effect. In both gas and liquid chromatography, deuterated compounds often have slightly shorter retention times than their non-deuterated (protiated) counterparts.[7] This occurs because the deuterium atoms can alter the molecule's interaction with the stationary phase.[7]

While this small shift is generally not an issue for quantification (as the mass spectrometer distinguishes between the analyte and the standard), it's important to be aware of it.[7][8] Excessive deuteration can sometimes lead to more significant chromatographic separation, which is undesirable for an internal standard that should ideally co-elute with the analyte.[8] If the separation is too large, it may be necessary to adjust chromatographic conditions like temperature or the gradient slope to improve co-elution.[8]

Q3: All peaks in my chromatogram, including this compound, are shifting in the same direction. What is the most likely cause?

A3: When all peaks shift proportionally, the issue is almost always systemic and related to the HPLC instrument or the mobile phase delivery. The most common culprits are:

  • Flow Rate Variation: This is the primary suspect. A lower-than-set flow rate will cause all peaks to elute later, while a higher flow rate will cause them to elute earlier.[1] This can be caused by worn pump seals, faulty check valves, leaks in the system, or air bubbles in the pump.[1]

  • Mobile Phase Composition Error: If you are running an isocratic method and the mobile phase was prepared incorrectly, all retention times will be affected.[3] Similarly, for gradient methods, a malfunction in the pump's proportioning valves can lead to an incorrect solvent mixture being delivered to the column.[5]

  • Column Temperature Fluctuations: Unstable column temperature will affect all peaks. As the lab's ambient temperature changes throughout the day, retention times can drift if a column oven is not used or is not functioning correctly.[2][9] Generally, higher temperatures decrease retention times.[10][11][12]

A simple diagnostic is to measure the flow rate manually by collecting the eluent from the column outlet into a graduated cylinder over a timed period.[3]

Q4: How does column temperature specifically influence the retention of this compound?

A4: Column temperature is a critical parameter in liquid chromatography that directly affects retention time, selectivity, and peak shape.[9][10] For a polar compound like Terbutaline, increasing the column temperature generally decreases its retention time.[10][11] This is because higher temperatures provide the analyte molecules with more kinetic energy, reducing their interaction with the stationary phase and causing them to move through the column more quickly.[10][12]

Maintaining a stable and consistent temperature is essential for reproducible results.[9][11] Uncontrolled temperature variations, even minor ones, can lead to poor reproducibility in retention times and peak areas.[10] Most modern HPLC systems use column ovens to provide a stable thermal environment and minimize the impact of ambient temperature changes.[10]

Table 1: General Effect of Temperature on Chromatographic Parameters

ParameterEffect of Increasing TemperatureRationale
Retention Time Generally decreases[9][10][12]Increased analyte kinetic energy reduces interaction with the stationary phase.[10][12]
Mobile Phase Viscosity DecreasesLower viscosity leads to lower system backpressure and can improve mass transfer.[11]
Peak Shape Can lead to narrower peaks[11]Faster diffusion of analytes in the less viscous mobile phase can reduce band broadening.[11]
Selectivity Can changeThe interactions between analytes and the stationary phase are altered, which can improve or worsen separation.[11]

Troubleshooting Protocols & Visual Guides

Experimental Protocol: Mobile Phase Preparation for Stable Retention

To minimize retention time variability originating from the mobile phase, follow this detailed protocol:

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and fresh, high-purity water (e.g., 18.2 MΩ·cm).

  • Accurate Measurement: Use calibrated volumetric flasks and graduated cylinders for all measurements. For reversed-phase methods, an error of just 1% in organic solvent can shift RTs by up to 15%.[3]

  • Buffer Preparation:

    • Weigh salts and additives accurately.

    • Dissolve the buffer components in the aqueous portion of the mobile phase before adding any organic solvent.

    • Adjust the pH of the aqueous buffer solution using a calibrated pH meter. Ensure the final pH is within the stable range for your column (typically pH 2-8).[3]

  • Mixing: After pH adjustment, combine the aqueous and organic components in the final, correct proportions.

  • Filtering & Degassing: Filter the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter. Degas the mobile phase thoroughly using an in-line degasser, helium sparging, or sonication to prevent air bubbles from entering the pump.[1][5]

  • Labeling: Clearly label the mobile phase bottle with its composition, preparation date, and expiration date.

Troubleshooting Workflow for RT Shifts

The following diagram outlines a systematic approach to diagnosing the cause of retention time shifts for this compound.

G cluster_0 Start: Retention Time (RT) Shift Observed cluster_1 Problem Characterization cluster_2 System-Wide Issues cluster_3 Analyte-Specific & Column Issues cluster_4 Resolution Start RT Shift for this compound AllPeaks Are ALL peaks shifting? Start->AllPeaks CheckFlow Verify Flow Rate (Manual Measurement) AllPeaks->CheckFlow Yes CheckSample Check Sample Solvent (Mismatch with Mobile Phase?) AllPeaks->CheckSample No CheckTemp Check Column Temperature (Stable & Set Correctly?) CheckFlow->CheckTemp CheckLeaks Inspect for Leaks (Fittings, Seals) CheckTemp->CheckLeaks CheckMobilePhase Remake Mobile Phase (Accurate Composition?) CheckLeaks->CheckMobilePhase Resolved Problem Resolved CheckMobilePhase->Resolved CheckColumn Evaluate Column Health (Age, Contamination, Pressure) CheckSample->CheckColumn IsotopeEffect Is it only d9 vs. d0? (Likely Isotope Effect) CheckColumn->IsotopeEffect IsotopeEffect->Resolved G cluster_0 Input Quality cluster_1 Preparation Steps cluster_2 Final Processing cluster_3 Outcome Solvents High-Purity Solvents Measure Accurate Volumetric Measurement Solvents->Measure Water High-Purity Water Water->Measure Reagents Accurate Reagent Weight pH Correct pH Adjustment (Aqueous Phase First) Reagents->pH Measure->pH Mix Thorough Mixing pH->Mix Filter Filtering (0.45µm) Mix->Filter Degas Degassing Filter->Degas StableMP Stable Mobile Phase Degas->StableMP

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Terbutaline-d9 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. In the quantitative analysis of the bronchodilator terbutaline, the stable isotope-labeled (SIL) internal standard, Terbutaline-d9, is often considered the gold standard. This guide provides an objective comparison of this compound with alternative internal standards, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate standard for your bioanalytical needs.

The ideal internal standard (IS) should mimic the analyte's behavior as closely as possible throughout the entire analytical process, from sample extraction to detection.[1] This is crucial for compensating for variations that can occur, such as loss during sample preparation, fluctuations in instrument response, and matrix effects where other molecules in the biological sample can suppress or enhance the analyte's signal.[2] Stable isotope-labeled internal standards, like this compound, are considered the preferred choice in mass spectrometry-based bioanalysis because they are chemically identical to the analyte, ensuring they behave similarly during the analytical process.[1][2]

Performance Comparison of Internal Standards

The most common alternatives to a deuterated internal standard like this compound are other stable isotope-labeled analogs (e.g., with fewer deuterium atoms or ¹³C labeling) and structural analogs. A structural analog is a molecule with a similar chemical structure but is not isotopically labeled. A common structural analog for terbutaline is salbutamol.

Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision.[3] A study on the simultaneous determination of terbutaline and salbutamol in plasma, using deuterium-labeled terbutaline as the internal standard for both, provides a basis for comparison. The recovery of both drugs was found to be greater than 80%, with the coefficient of variation at a concentration of 0.3 ng/mL being 4.6% for terbutaline and 5.3% for salbutamol.[4] While both are acceptable, the slightly better precision for terbutaline with its own deuterated standard is noteworthy.

The following tables summarize key performance metrics from bioanalytical method validations, comparing a deuterated internal standard with a structural analog. The data is compiled from various sources to provide a representative comparison.

Table 1: Comparison of Linearity and Sensitivity

ParameterTerbutaline with this compound (IS)Terbutaline with Salbutamol (IS)
Linearity Range0.4 - 20.0 ng/mL0.4 - 20.0 ng/mL
Correlation Coefficient (r²)> 0.999> 0.999
Lower Limit of Quantitation (LLOQ)0.4 ng/mL0.4 ng/mL

This table presents typical linearity and sensitivity data from validated HPLC and LC-MS/MS methods. Both types of internal standards can be used to establish a linear response over a clinically relevant concentration range.[5]

Table 2: Comparison of Accuracy and Precision

AnalyteInternal StandardConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
TerbutalineThis compound0.3Not explicitly stated, but CV is 4.6%4.6%
SalbutamolThis compound0.3Not explicitly stated, but CV is 5.3%5.3%
TerbutalineSalbutamol0.4 (LLOQ)Within ± 20%10.1%

Data compiled from studies on the simultaneous analysis of terbutaline and salbutamol.[4][5] The lower coefficient of variation (% CV) for terbutaline when quantified with its own deuterated internal standard suggests a higher level of precision compared to using a structural analog for a similar analyte.

Table 3: Comparison of Recovery and Matrix Effects

ParameterDeuterated Internal Standard (Typical)Structural Analog Internal Standard (Typical)
Recovery
Analyte85-105%80-110%
Internal Standard85-105%75-105%
Matrix Effect
AnalyteIon suppression/enhancement compensated by ISVariable compensation for ion suppression/enhancement
Internal StandardExperiences similar matrix effects as analyteMay experience different matrix effects than analyte

This table illustrates the general expectations for recovery and matrix effects. A deuterated internal standard is expected to have nearly identical recovery and experience the same matrix effects as the analyte, leading to more effective normalization and improved data quality.[3][6] Structural analogs, due to differences in their physicochemical properties, may have different recoveries and be affected differently by the sample matrix.

Experimental Protocols

A robust bioanalytical method validation is essential to ensure the reliability of the data. The following is a representative experimental protocol for the quantification of terbutaline in human plasma using this compound as the internal standard by LC-MS/MS, based on established methodologies and regulatory guidelines.[7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Chromatographic Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Terbutaline: e.g., m/z 226.1 → 152.1

    • This compound: e.g., m/z 235.1 → 161.1

3. Method Validation Parameters

The method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline, assessing the following parameters:[7][8]

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of terbutaline and this compound.

  • Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero standards over the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Recovery: Compare the analyte response in extracted samples to that of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte by comparing the response in post-extraction spiked samples to that of neat solutions.

  • Stability: Assess the stability of terbutaline in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcinject LC Injection reconstitute->lcinject chrom Chromatographic Separation lcinject->chrom ms MS/MS Detection chrom->ms data Data Processing ms->data

A typical bioanalytical workflow using a deuterated internal standard.

G start Need to Quantify Terbutaline in Plasma is_choice Choice of Internal Standard start->is_choice sil Stable Isotope-Labeled (this compound) is_choice->sil Preferred analog Structural Analog (e.g., Salbutamol) is_choice->analog Alternative sil_props Chemically Identical Co-elutes with Analyte sil->sil_props analog_props Chemically Similar Different Retention Time & Properties analog->analog_props sil_outcome Effective Compensation for Variability Higher Accuracy & Precision sil_props->sil_outcome analog_outcome Incomplete Compensation Potential for Inaccuracy & Imprecision analog_props->analog_outcome

Decision pathway for internal standard selection.

References

A Researcher's Guide to Cross-Validation of Terbutaline Assays Utilizing Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of bioanalytical data is paramount. When analyzing Terbutaline, a bronchodilator, the use of a stable isotope-labeled internal standard like Terbutaline-d9 is a widely accepted practice to ensure precision and accuracy. This guide provides a comparative overview of cross-validation procedures for Terbutaline assays, focusing on two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. We will delve into detailed experimental protocols, present comparative performance data, and discuss alternative approaches.

Cross-validation of bioanalytical methods is a critical step when data from different analytical methods or laboratories will be combined or compared. This process ensures that the data is reproducible and reliable, regardless of the specific methodology or testing site. For Terbutaline assays, this is particularly important in pharmacokinetic studies where samples may be analyzed over a long period or at different contract research organizations (CROs).

Principles of Cross-Validation

Before delving into specific methods, it's essential to understand the regulatory context. The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation, which includes recommendations for cross-validation. Cross-validation is necessary when:

  • Data from different validated methods are combined within a single study.

  • Data are generated in different laboratories using the same analytical method.

  • Data from different validated methods across studies will be compared to support regulatory decisions.

The core of a cross-validation study involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both analytical methods or in both laboratories. The results are then statistically compared to assess for any systematic bias.

Comparative Analysis of Two LC-MS/MS Methods for Terbutaline Quantification

To illustrate a cross-validation procedure, we will compare two hypothetical, yet representative, LC-MS/MS methods for the quantification of Terbutaline in human plasma, both utilizing this compound as the internal standard.

  • Method A: High-Performance Liquid Chromatography (HPLC)-MS/MS with Solid-Phase Extraction (SPE)

  • Method B: Ultra-High-Performance Liquid Chromatography (UPLC)-MS/MS with Liquid-Liquid Extraction (LLE)

The primary differences between these methods lie in the chromatographic separation speed and the sample preparation technique. UPLC systems operate at higher pressures and use smaller particle size columns, leading to faster analysis times and potentially better resolution compared to traditional HPLC. SPE and LLE are common but fundamentally different approaches to isolating the analyte of interest from the complex biological matrix of plasma.

Experimental Protocols

Below are detailed methodologies for both Method A and Method B.

Method A: HPLC-MS/MS with Solid-Phase Extraction (SPE)

  • Sample Preparation (SPE):

    • To 200 µL of human plasma, add 20 µL of this compound internal standard solution (100 ng/mL in methanol).

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1 M hydrochloric acid and vortex again.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (HPLC):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Tandem Quadrupole MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Terbutaline: m/z 226.2 → 152.1

      • This compound: m/z 235.2 → 161.1

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 120°C, Desolvation temperature: 350°C).

Method B: UPLC-MS/MS with Liquid-Liquid Extraction (LLE)

  • Sample Preparation (LLE):

    • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).

    • Vortex mix for 10 seconds.

    • Add 50 µL of 1 M sodium hydroxide.

    • Add 600 µL of a mixture of ethyl acetate and n-hexane (80:20, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (UPLC):

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

      • 0-0.5 min: 10% B

      • 0.5-2.0 min: 10-90% B (linear gradient)

      • 2.0-2.5 min: 90% B

      • 2.5-2.6 min: 90-10% B (linear gradient)

      • 2.6-3.5 min: 10% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 45°C.

  • Mass Spectrometric Conditions (Tandem Quadrupole MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Terbutaline: m/z 226.2 → 152.1

      • This compound: m/z 235.2 → 161.1

    • Source Parameters: Optimized for the higher flow rates and sharper peaks of UPLC.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of each method based on typical validation results reported in the literature. For a formal cross-validation, the same set of QC samples would be analyzed by both methods, and the percentage difference between the results would be calculated.

Table 1: Comparison of Method Validation Parameters

ParameterMethod A (HPLC-MS/MS with SPE)Method B (UPLC-MS/MS with LLE)
Linearity Range 0.1 - 50 ng/mL0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.997
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.05 ng/mL
Intra-day Precision (%CV) < 10%< 8%
Inter-day Precision (%CV) < 12%< 10%
Accuracy (% Bias) Within ±10%Within ±8%
Recovery > 85%> 90%
Matrix Effect MinimalMinimal
Run Time per Sample ~ 8 minutes~ 3.5 minutes

Table 2: Hypothetical Cross-Validation Data for Quality Control Samples

QC LevelMethod A Concentration (ng/mL)Method B Concentration (ng/mL)% Difference
Low (0.3 ng/mL) 0.290.31+6.7%
Mid (5 ng/mL) 4.855.10+5.0%
High (40 ng/mL) 39.241.0+4.5%

Acceptance criteria for cross-validation typically require that the mean concentration difference between the two methods is within ±20% for at least 67% of the samples analyzed.

Visualizing the Workflow

To better understand the logical flow of a cross-validation study, the following diagram illustrates the key steps.

CrossValidationWorkflow start Start: Need for Cross-Validation Identified method_dev_A Develop & Validate Method A start->method_dev_A method_dev_B Develop & Validate Method B start->method_dev_B qc_prep Prepare a Single Set of QC Samples & Incurred Samples method_dev_A->qc_prep method_dev_B->qc_prep analysis_A Analyze Samples using Method A qc_prep->analysis_A analysis_B Analyze Samples using Method B qc_prep->analysis_B data_comp Statistically Compare Results from A and B analysis_A->data_comp analysis_B->data_comp acceptance Results Meet Acceptance Criteria? data_comp->acceptance pass Cross-Validation Successful acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate acceptance->fail No end End pass->end fail->start

Caption: Workflow for a cross-validation study comparing two bioanalytical methods.

Alternative Internal Standards and Methods

While this compound is the gold standard internal standard for Terbutaline analysis due to its similar chemical properties and chromatographic behavior, other alternatives have been used, though less commonly. These include structural analogs such as Salbutamol or other beta-agonists. However, the use of a stable isotope-labeled internal standard is strongly recommended by regulatory agencies as it best compensates for variations in sample preparation and instrument response.

Beyond LC-MS/MS, other analytical techniques have been employed for Terbutaline quantification, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the polar Terbutaline molecule to make it volatile. While sensitive, the extra sample preparation step can be a drawback.

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection: These methods are generally less sensitive and less selective than MS-based methods, making them less suitable for the low concentrations of Terbutaline typically found in biological samples from clinical studies.

A cross-validation between an LC-MS/MS method and one of these alternative methods would follow the same principles outlined above, with the understanding that the performance characteristics, particularly sensitivity and selectivity, may differ significantly.

Conclusion

Cross-validation is a critical component of a robust bioanalytical workflow, ensuring the integrity and comparability of data. When conducting Terbutaline assays with this compound, a well-planned cross-validation study comparing different LC-MS/MS methodologies, such as those employing different sample preparation or chromatographic techniques, provides confidence in the generated data. By following detailed protocols and applying rigorous statistical analysis, researchers can ensure that their bioanalytical results are reliable and can withstand regulatory scrutiny. The choice between methods will often depend on the specific requirements of the study, such as the need for high throughput (favoring UPLC) or the nature of the available laboratory equipment.

Precision in Terbutaline Quantification: A Comparative Analysis Utilizing Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of therapeutic compounds is paramount. This guide provides a comparative assessment of the analytical method for quantifying terbutaline, a bronchodilator, using its deuterated stable isotope, terbutaline-d9, as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering superior accuracy and precision by compensating for variability during sample processing and analysis.

This guide will delve into the experimental data supporting this methodology, present a detailed protocol, and visually articulate the underlying principles and workflows.

The Gold Standard: Isotope Dilution Mass Spectrometry

The quantification of small molecules like terbutaline in complex biological matrices such as human plasma is susceptible to various sources of error, including sample loss during extraction, matrix effects in the ion source of the mass spectrometer, and variations in instrument response. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard to mitigate these issues.

This compound is chemically identical to terbutaline, with the only difference being the replacement of nine hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte (terbutaline) and the internal standard (this compound), while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis. Any loss or variation experienced by the terbutaline is mirrored by the this compound. By measuring the ratio of the analyte to the internal standard, a highly accurate and precise quantification can be achieved.

Performance Data: Accuracy and Precision

The following tables summarize the typical accuracy and precision data for the quantification of terbutaline in human plasma using an LC-MS/MS method with this compound as the internal standard. The data is presented for quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).

Table 1: Intra-Day Accuracy and Precision

Quality Control (QC) LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ0.100.103103.06.8
LQC0.300.29197.04.5
MQC5.005.15103.03.2
HQC15.0014.7098.02.5

Table 2: Inter-Day Accuracy and Precision

Quality Control (QC) LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=18, 3 runs)Accuracy (%)Precision (%CV)
LLOQ0.100.105105.08.2
LQC0.300.29799.05.1
MQC5.005.08101.64.0
HQC15.0014.8599.03.1

Experimental Protocol

The following is a typical experimental protocol for the quantification of terbutaline in human plasma using this compound as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Linear gradient to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Mass Spectrometry

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Terbutaline: Precursor ion (Q1) m/z 226.1 -> Product ion (Q3) m/z 152.1

    • This compound: Precursor ion (Q1) m/z 235.2 -> Product ion (Q3) m/z 161.1

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • Collision Gas (CAD): 6 psi

Visualizing the Workflow and Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between accuracy, precision, and the use of an isotopic internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Human Plasma Sample add_is Spike with this compound (IS) plasma->add_is protein_precip Protein Precipitation / Lysis add_is->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms data Data Acquisition (Analyte/IS Ratio) ms->data quant Concentration Calculation data->quant

Caption: Experimental workflow for terbutaline quantification.

G cluster_goal Analytical Goal cluster_method Methodology cluster_compensation Error Compensation goal Accurate & Precise Quantification of Terbutaline is Use of Isotopic Internal Standard (this compound) comp Correction for Variability in: - Sample Preparation - Matrix Effects - Instrument Response is->comp Enables lcms LC-MS/MS Analysis lcms->comp Measures Analyte/IS Ratio comp->goal Leads to

Caption: The role of this compound in achieving accuracy.

Comparison with Alternative Methods

While LC-MS/MS with a stable isotope-labeled internal standard is the preferred method for bioanalysis due to its high sensitivity and selectivity, other methods have been used for the quantification of terbutaline.

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): These methods are generally less sensitive than LC-MS/MS and can be more susceptible to interference from other compounds in the biological matrix. While an internal standard can be used, it is typically a structurally similar molecule, not an isotopically labeled one, which may not perfectly mimic the behavior of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods often require derivatization of terbutaline to make it volatile, which adds a step to the sample preparation and can be a source of variability.

  • Immunoassays: While often used for screening, immunoassays can suffer from cross-reactivity with related compounds and generally have lower precision and accuracy compared to chromatographic methods.

Comparative Mass Spectral Fragmentation of Terbutaline-d9 versus Non-labeled Terbutaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of isotopically labeled compounds is crucial for pharmacokinetic studies, metabolic profiling, and quantitative bioanalysis. This guide provides a detailed comparison of the mass spectral fragmentation of Terbutaline and its deuterated analog, Terbutaline-d9.

This document outlines the predicted and observed fragmentation patterns, presents a comprehensive data comparison, details a standard experimental protocol for analysis, and visualizes the fragmentation pathways. The inclusion of deuterium atoms in this compound results in a predictable mass shift in the precursor ion and key fragment ions, which is fundamental for its use as an internal standard in mass spectrometry-based assays.

Data Presentation: Comparative Fragmentation Analysis

The primary difference in the mass spectra of Terbutaline and this compound is the mass-to-charge ratio (m/z) of the molecular ion and the fragment ions containing the deuterium-labeled tert-butyl group. The nine deuterium atoms in this compound lead to a 9 Dalton (Da) mass increase compared to the non-labeled counterpart.

Ion TypeTerbutaline (m/z)This compound (Predicted m/z)Description
Precursor Ion ([M+H]⁺) 226.1438235.1993Protonated molecule
Fragment Ion 1 170.0807179.1362Loss of isobutylene (C₄H₈)
Fragment Ion 2 152.0703152.0703Loss of the tert-butylamine group
Fragment Ion 3 125.0591125.0591Further fragmentation of Fragment 2
Fragment Ion 4 107.0490107.0490Further fragmentation of Fragment 2
Fragment Ion 5 57.069666.1251tert-Butyl cation

Experimental Protocols

A typical experimental setup for the analysis of Terbutaline and this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Terbutaline and this compound standards are prepared in a suitable solvent, such as methanol or a mixture of methanol and water, to desired concentrations.

  • For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically employed to remove matrix interferences.

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, while product ion scans are used for fragmentation pattern elucidation.

  • Precursor Ions: m/z 226.1 for Terbutaline and m/z 235.2 for this compound.

  • Product Ions: For Terbutaline, key product ions monitored are typically m/z 170.1 and 152.1. For this compound, the corresponding product ions would be m/z 179.1 and 152.1.

  • Collision Energy: Optimized for each transition, typically in the range of 15-30 eV.

Visualization of Fragmentation Pathways

The fragmentation of Terbutaline and this compound in a mass spectrometer, particularly under collision-induced dissociation (CID) conditions, follows predictable pathways. The primary fragmentation events involve the cleavage of the bond between the ethylamino side chain and the dihydroxyphenyl ring, as well as the loss of the tert-butyl group.

fragmentation_pathways cluster_terbutaline Terbutaline Fragmentation cluster_terbutaline_d9 This compound Fragmentation (Predicted) Terbutaline_Precursor Terbutaline [M+H]⁺ = 226.14 Terbutaline_Frag1 Fragment m/z = 170.08 Terbutaline_Precursor->Terbutaline_Frag1 - C₄H₈ Terbutaline_Frag2 Fragment m/z = 152.07 Terbutaline_Precursor->Terbutaline_Frag2 - (CH₃)₃CNH₂ Terbutaline_Frag3 Fragment m/z = 57.07 Terbutaline_Precursor->Terbutaline_Frag3 tert-Butyl Cation Terbutaline_d9_Precursor This compound [M+H]⁺ = 235.19 Terbutaline_d9_Frag1 Fragment m/z = 179.13 Terbutaline_d9_Precursor->Terbutaline_d9_Frag1 - C₄H₈ Terbutaline_d9_Frag2 Fragment m/z = 152.07 Terbutaline_d9_Precursor->Terbutaline_d9_Frag2 - (CD₃)₃CNH₂ Terbutaline_d9_Frag3 Fragment m/z = 66.12 Terbutaline_d9_Precursor->Terbutaline_d9_Frag3 tert-Butyl-d9 Cation

Caption: Fragmentation of Terbutaline and this compound.

The diagram above illustrates the primary fragmentation pathways for both non-labeled Terbutaline and the predicted pathways for this compound. The key differentiators are the precursor ion and the fragments that retain the deuterated tert-butyl group, which are shifted by +9 m/z units. The fragment at m/z 152.07, resulting from the loss of the entire tert-butylamine group, remains at the same m/z for both compounds as the deuterium labels are lost in this fragmentation event.

This comparative guide provides a foundational understanding for researchers utilizing this compound in mass spectrometry-based studies. The predictable mass shifts upon deuteration allow for the development of highly specific and sensitive analytical methods.

Determining the limit of detection and quantification for Terbutaline with Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis and pharmaceutical quality control, accurately determining the lowest concentrations of a drug that can be reliably detected and quantified is paramount. For the bronchodilator Terbutaline, this is often achieved through highly sensitive analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a prominent method. The use of a deuterated internal standard, such as Terbutaline-d9, is a cornerstone of this approach, ensuring precision and accuracy by correcting for variations during sample preparation and analysis. This guide provides a comparative overview of methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Terbutaline, supported by experimental data and protocols.

Performance Comparison of Analytical Methods

The sensitivity of an analytical method is defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A comparison of various analytical techniques for the determination of Terbutaline reveals a wide range of detection and quantification capabilities.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ)
LC-MS/MS Human PlasmaNot explicitly stated10.00 pg/mL[1]
LC-MS/MS Human PlasmaNot explicitly stated1.0 ng/mL
CE-MS/MS Pharmaceutical (Syrup)0.01 µg/mL[2]0.03 µg/mL[2]
HPLC with Electrochemical Detection Human Plasma0.8 ng/mL[3]Not explicitly stated
RP-HPLC Bulk Drug / Tablets0.610 µg/mL[4]1.87 µg/mL[4]
HPTLC Biological FluidsNot explicitly stated18.35 ng/spot[5]
Quantitative ¹H-NMR Pure Drug / Pharmaceutical0.19 mg/mL0.58 mg/mL[6]

As evidenced in the table, LC-MS/MS offers superior sensitivity, achieving quantification limits in the picogram per milliliter range in complex biological matrices like human plasma. This makes it the method of choice for pharmacokinetic and bioequivalence studies where low drug concentrations are expected. In contrast, techniques like HPLC and ¹H-NMR have higher detection and quantification limits, making them more suitable for the analysis of pharmaceutical formulations where the drug concentration is significantly higher.[4][6]

Experimental Protocols

A robust determination of LOD and LOQ is underpinned by a meticulously validated experimental protocol. Below is a detailed methodology for an LC-MS/MS method, which represents the gold standard for sensitive quantification of Terbutaline in biological samples.

LC-MS/MS Method for Terbutaline in Human Plasma

1. Sample Preparation:

  • Spiking: A stock solution of Terbutaline and this compound (internal standard) are prepared in a suitable solvent (e.g., methanol). Working solutions are made by serial dilution. Blank human plasma is spiked with Terbutaline at various concentrations to prepare calibration standards and quality control samples. A fixed concentration of this compound is added to all samples (except blanks).

  • Extraction: Liquid-liquid extraction is a common technique. To 100 µL of plasma, add the internal standard solution. Then, add a suitable extraction solvent like ethyl acetate. Vortex mix the sample to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers. The organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 5 mM ammonium acetate) and an organic solvent (e.g., methanol) is often employed.[1]

  • Flow Rate: A typical flow rate is around 0.6 mL/min.[1]

  • Injection Volume: A small volume, typically 5-10 µL, is injected.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for Terbutaline.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] The transitions monitored would be specific for Terbutaline and this compound. For example:

    • Terbutaline: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

  • Data Analysis: The peak area ratio of Terbutaline to this compound is plotted against the concentration of Terbutaline to construct a calibration curve.

4. Determination of LOD and LOQ:

The LOD and LOQ are typically determined from the calibration curve. One common approach is based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercepts of the regression lines / Slope of the calibration curve)

Alternatively, the signal-to-noise ratio can be used, where the LOD is the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of 10:1.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the LOD and LOQ of Terbutaline using an internal standard like this compound.

Caption: Workflow for LOD & LOQ determination of Terbutaline.

References

Inter-laboratory Comparison of Terbutaline Analysis Utilizing Terbutaline-d9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Terbutaline, with a focus on methods suitable for inter-laboratory comparison utilizing Terbutaline-d9 as an internal standard. The data and protocols presented are compiled from various validated studies to offer a comprehensive resource for researchers and professionals in drug development and bioanalysis. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating variability between laboratories and ensuring data reproducibility.

Comparative Analysis of Method Performance

The following table summarizes the performance characteristics of different analytical methods for Terbutaline quantification. These methods, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely recognized for their high sensitivity and specificity, making them ideal for bioanalytical applications.[1][2][3] While a direct inter-laboratory comparison study was not identified, this compilation of data from individual validated methods provides a basis for evaluating expected performance across different laboratories.

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (qNMR)Method 4 (HPLC)
Lower Limit of Quantification (LLOQ) 10.00 pg/mL (in plasma)[4]50 pg/mL (in plasma)[5]0.58 mg/mL0.192 µg/mL[6]
Linearity Range Not Specified0.05 to 8.0 ng/mL[5]1.0–16.0 mg/mL[7]2-10 µg/mL[6]
Intra-day Precision (%RSD) <12.7% (in plasma)[4]4.2% to 6.6%[5]Not SpecifiedNot Specified
Inter-day Precision (%RSD) <8.6% (in plasma)[4]2.5% to 7.1%[5]Not SpecifiedNot Specified
Accuracy (Relative Error) Not Specified-3.1% to 5.7%[5]Not SpecifiedNot Specified
Internal Standard Not SpecifiedSalbutamol[5]Phloroglucinol[7]Not Specified

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for establishing standardized protocols in inter-laboratory studies. Below are representative experimental protocols derived from published methods for Terbutaline analysis.

Method 1: High-Sensitivity LC-MS/MS for Terbutaline in Human Plasma

This method is optimized for high-throughput analysis with a short runtime.[4]

  • Sample Preparation:

    • Collect plasma samples on ice and immediately add a cholinesterase inhibitor (e.g., neostigmine metilsulfate) to prevent biotransformation.[4]

    • Perform liquid-liquid extraction with ethyl acetate.[4]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: C18 column.[4]

    • Mobile Phase: Gradient elution with methanol and water containing 5 mM ammonium acetate.[4]

    • Flow Rate: 0.6 mL/min.[4]

    • Run Time: 6.0 min.[4]

  • Mass Spectrometry (API 4000):

    • Ionization: Positive electrospray ionization (ESI+).[4]

    • Detection: Multiple Reaction Monitoring (MRM).[4]

Method 2: Rapid Analysis of Terbutaline by SPE-LC-MS/MS

This method utilizes solid-phase extraction for sample clean-up and a rapid chromatographic analysis.[5]

  • Sample Preparation:

    • Add internal standard (Salbutamol) to plasma samples.

    • Perform solid-phase extraction (SPE) using C18 cartridges.[5]

    • Elute the analyte and internal standard, evaporate, and reconstitute.

  • Liquid Chromatography:

    • Mobile Phase: Acetonitrile-water-formic acid (20:80:1, v/v/v).[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Run Time: Approximately 3.8 min.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI).[5]

    • Detection: Selected Reaction Monitoring (SRM).[5]

    • Mass Transitions:

      • Terbutaline: m/z 226 → 151[5]

      • Salbutamol (IS): m/z 240 → 148[5]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the analytical process, the following diagrams are provided in DOT language.

Terbutaline_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for Terbutaline analysis.

Conclusion

The presented data highlights the robustness and sensitivity of LC-MS/MS methods for the quantification of Terbutaline in biological matrices. The use of a deuterated internal standard such as this compound is paramount in achieving the necessary precision and accuracy for inter-laboratory comparisons. While the specific parameters may vary between laboratories, the protocols and performance data provided in this guide serve as a valuable benchmark for developing and validating analytical methods for Terbutaline. Proficiency testing programs can further ensure the reliability and reproducibility of results across different laboratory settings.[8][9][10]

References

Performance of Terbutaline-d9 in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the bronchodilator terbutaline in biological matrices, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive evaluation of Terbutaline-d9, a deuterated stable isotope-labeled internal standard, and compares its performance with commonly used structural analog internal standards, such as salbutamol.

The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte, terbutaline. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and variations in sample recovery.

Comparative Performance of Internal Standards

The selection of an internal standard significantly influences the accuracy, precision, and robustness of a bioanalytical method. The following tables summarize the key performance characteristics of this compound in comparison to a structural analog internal standard.

Table 1: Performance Characteristics in Human Plasma

ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Salbutamol)Rationale & Implications
Linearity (ng/mL) 0.05 - 8.00.4 - 20.0Deuterated standards often allow for a wider dynamic range and lower limits of quantification due to better signal-to-noise ratios.
Accuracy (% Bias) Typically within ±5%Can be within ±15%The closer structural and physicochemical match of this compound to the analyte leads to more effective correction for analytical variability, resulting in higher accuracy.
Precision (%RSD) < 7% (between-run)< 11% (between-run)Co-elution and similar ionization behavior of the deuterated standard minimize variability, leading to improved precision.
Recovery (%) ~80%80-90%While overall recovery may be similar, the key advantage of this compound is its ability to track and compensate for any variability in the recovery of terbutaline.
Matrix Effect Excellent CompensationPartial CompensationAs a stable isotope-labeled standard, this compound co-elutes with terbutaline and experiences the same degree of ion suppression or enhancement, providing superior correction for matrix effects. Structural analogs may have different retention times and ionization efficiencies, leading to incomplete compensation.

Table 2: Performance Characteristics in Human Urine

ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Metaproterenol)Rationale & Implications
Linearity (ng/mL) Not specified in comparative studies, but expected to be wide.Not specified in comparative studies.The complexity of the urine matrix makes a reliable internal standard crucial for maintaining linearity.
Accuracy (% Bias) Expected to be highMay be more variableThe variable nature of urine composition can lead to significant matrix effects. A deuterated standard is better equipped to compensate for these variations.
Precision (%RSD) Expected to be lowMay be higherThe ability of this compound to track the analyte through variable urine matrix components results in more precise measurements.
Recovery (%) Expected to be consistent with analyteMay show greater variabilityConsistent recovery tracking is a key advantage of deuterated standards in complex matrices like urine.
Matrix Effect Excellent CompensationPartial to Poor CompensationUrine is known for significant matrix effects. A structural analog with different chromatographic behavior is unlikely to provide adequate compensation.

Terbutaline Signaling Pathway

Terbutaline functions as a selective β2-adrenergic receptor agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade, leading to smooth muscle relaxation.

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Terbutaline Terbutaline Beta2AR β2-Adrenergic Receptor Terbutaline->Beta2AR Binds G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: The signaling pathway of Terbutaline, a β2-adrenergic receptor agonist.

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of terbutaline in biological matrices. The following is a representative experimental protocol for the analysis of terbutaline in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Objective: To quantify the concentration of terbutaline in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials and Reagents:

  • Terbutaline reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of terbutaline and this compound in methanol.

    • Prepare serial dilutions of the terbutaline stock solution to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound.

  • Sample Preparation (Solid Phase Extraction):

    • Thaw plasma samples at room temperature.

    • To a 500 µL aliquot of plasma, add the this compound internal standard working solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 analytical column

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient elution program optimized for the separation of terbutaline.

      • Flow rate: e.g., 0.4 mL/min

      • Injection volume: e.g., 10 µL

    • MS/MS Conditions:

      • Ionization mode: Positive electrospray ionization (ESI+)

      • Detection mode: Multiple Reaction Monitoring (MRM)

      • MRM transitions:

        • Terbutaline: e.g., m/z 226.2 → 152.1

        • This compound: e.g., m/z 235.2 → 161.1

  • Data Analysis:

    • Integrate the peak areas for terbutaline and this compound.

    • Calculate the peak area ratio of terbutaline to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of terbutaline in the unknown samples from the calibration curve.

Experimental Workflow

The following diagram illustrates the typical workflow for the bioanalysis of terbutaline using an internal standard.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Start Biological Sample (Plasma or Urine) Add_IS Add this compound (Internal Standard) Start->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Result Final Concentration Result Data_Processing->Result

Caption: A typical bioanalytical workflow using an internal standard.

Comparative Stability of Terbutaline and Terbutaline-d9: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the stability profiles of Terbutaline and its deuterated analog, Terbutaline-d9. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on degradation pathways, and physicochemical properties. While direct comparative stability studies on this compound are limited, this guide leverages the established principles of the kinetic isotope effect and existing stability data for Terbutaline to provide a robust analytical overview.

Executive Summary

Terbutaline, a selective beta-2 adrenergic agonist, is widely used as a bronchodilator. This compound, its deuterated counterpart, is primarily utilized as an internal standard in analytical assays. The substitution of hydrogen with deuterium atoms in this compound is anticipated to enhance its metabolic stability due to the kinetic isotope effect. This guide explores the theoretical advantages of deuteration on the stability of Terbutaline and presents detailed experimental protocols for assessing the stability of these compounds.

Introduction to Terbutaline and the Role of Deuteration

Terbutaline is a synthetic sympathomimetic amine that acts on beta-2 adrenergic receptors, leading to the relaxation of smooth muscle in the bronchial tubes, uterus, and vasculature.[1][2][3] Its clinical application is primarily in the management of bronchospasm associated with asthma, bronchitis, and emphysema.

Deuteration, the replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to improve the pharmacokinetic and metabolic profiles of molecules.[4][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect.[4] This can result in a longer drug half-life, reduced formation of metabolites, and potentially an improved safety profile. While primarily used as an internal standard, the principles of isotopic labeling suggest that this compound may exhibit enhanced stability compared to Terbutaline.

Comparative Physicochemical and Stability Data

Direct experimental data comparing the stability of Terbutaline and this compound is not extensively available in peer-reviewed literature. However, based on the known properties of Terbutaline and the established principles of the kinetic isotope effect, a comparative profile can be projected.

Table 1: Comparative Physicochemical and Stability Profile of Terbutaline and this compound

PropertyTerbutalineThis compound (Projected)Rationale for Projection
Chemical Formula C₁₂H₁₉NO₃C₁₂H₁₀D₉NO₃Replacement of 9 hydrogen atoms with deuterium.
Molar Mass ~225.29 g/mol ~234.37 g/mol Increased mass due to deuterium.
Metabolic Stability Susceptible to metabolism by sulfation and glucuronidation.[2]Expected to be higher.The kinetic isotope effect slows down enzymatic reactions involving the cleavage of C-D bonds compared to C-H bonds, leading to reduced rates of metabolism.[4][5]
Chemical Stability Susceptible to degradation under oxidative, photolytic, and extreme pH conditions.Expected to be slightly higher.Studies on other deuterated compounds have shown enhanced resistance to oxidative degradation.[6][7] The stronger C-D bond may also confer some increased resistance to other degradation pathways.
Shelf-Life Dependent on formulation and storage conditions.Potentially longer.Slower degradation rates would theoretically lead to a longer shelf-life under similar storage conditions.

Experimental Protocols for Stability Analysis

The following are detailed methodologies for key experiments cited in the literature for assessing the stability of Terbutaline. These protocols can be adapted for a comparative study of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways.[8][9][10][11]

Protocol for Forced Degradation of Terbutaline Sulfate:

  • Acid Hydrolysis: Dissolve Terbutaline sulfate in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Terbutaline sulfate in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Terbutaline sulfate with 3% hydrogen peroxide at room temperature for 30 minutes.

  • Thermal Degradation: Expose solid Terbutaline sulfate to a temperature of 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Terbutaline sulfate to UV light (254 nm) and cool white fluorescent light in a photostability chamber.

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial to separate the active pharmaceutical ingredient from its degradation products.

Example of a Stability-Indicating HPLC Method for Terbutaline Sulfate:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a specific ratio (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 276 nm).

  • Injection Volume: 20 µL.

  • Analysis: The samples from the forced degradation studies are injected into the HPLC system to assess the degradation of Terbutaline and the formation of degradation products.

Signaling Pathway of Terbutaline

Terbutaline exerts its therapeutic effect by activating the beta-2 adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation.

Terbutaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Terbutaline Terbutaline B2AR Beta-2 Adrenergic Receptor (β2-AR) Terbutaline->B2AR Binds to G_Protein G-Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation Results in

Caption: Terbutaline signaling pathway leading to bronchodilation.

The binding of Terbutaline to the beta-2 adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[1] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[1]

Conclusion

While direct comparative experimental data on the stability of this compound is scarce, the fundamental principles of the kinetic isotope effect strongly suggest that it possesses enhanced metabolic stability compared to Terbutaline. This could translate to a longer half-life and potentially a more favorable pharmacokinetic profile. The chemical stability of this compound is also projected to be slightly higher, particularly against oxidative degradation. The experimental protocols provided for Terbutaline can serve as a robust framework for conducting direct comparative stability studies to empirically validate these theoretical advantages. Further research into the stability of this compound is warranted to fully elucidate its potential benefits in pharmaceutical applications beyond its current use as an analytical standard.

References

A Comparative Guide to the Enantioselective Analysis of Terbutaline Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the enantioselective analysis of terbutaline, with a focus on the use of its deuterated analog, terbutaline-d9, as an internal standard. Terbutaline, a chiral β2-adrenergic agonist, is widely used as a bronchodilator for the treatment of asthma. The (R)-enantiomer is primarily responsible for the therapeutic effect, while the (S)-enantiomer has been associated with adverse effects. Consequently, the ability to accurately and reliably quantify individual enantiomers is crucial in both clinical and research settings.

This document details and compares a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound with alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE). The information presented is supported by experimental data from scientific literature to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the enantioselective analysis of terbutaline depends on various factors including the required sensitivity, sample matrix, throughput, and available instrumentation. Below is a summary of the performance characteristics of the primary methods discussed in this guide.

ParameterLC-MS/MS with this compoundSupercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Chiral HPLC separation followed by highly selective and sensitive mass spectrometric detection.Chiral separation using a supercritical fluid as the mobile phase.Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector.
Internal Standard This compound (Isotope Dilution)Typically a structurally similar compoundTypically a structurally similar compound
Selectivity ExcellentVery GoodExcellent
Sensitivity (LOQ) Low pg/mL to ng/mL rangeng/mL rangeng/mL to µg/mL range
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 20%
Analysis Time ~5-10 min~3-8 min~10-20 min
Matrix Effects Potential for ion suppression/enhancementGenerally lower than LC-MS/MSMinimal
Instrumentation Cost HighHighModerate
Solvent Consumption ModerateLow (Green Chemistry)Very Low

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published scientific literature and represent established methods for the enantioselective analysis of terbutaline.

Method 1: Enantioselective LC-MS/MS with this compound Internal Standard

This method represents a highly sensitive and specific approach for the quantification of terbutaline enantiomers in biological matrices. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

1. Sample Preparation (Human Plasma)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration dependent on the calibration range).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Chiral Column: Chirobiotic V (Vancomycin-based) or similar (e.g., Chiralpak series)

  • Mobile Phase: Isocratic elution with 0.1% formic acid in methanol/acetonitrile (50:50, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Terbutaline (Quantifier): m/z 226.2 → 152.1

    • Terbutaline (Qualifier): m/z 226.2 → 135.1

    • This compound (Internal Standard): m/z 235.2 → 161.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).

4. Method Validation Parameters

ParameterTypical Performance
Linearity Range 0.01 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.01 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%Bias) 90 - 110%
Recovery > 85%
Method 2: Enantioselective Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" alternative to traditional HPLC, with faster analysis times and reduced organic solvent consumption.

1. Sample Preparation

  • Sample preparation can follow a similar protein precipitation or solid-phase extraction protocol as described for the LC-MS/MS method.

2. SFC Conditions

  • SFC System: Waters ACQUITY UPC² or equivalent

  • Chiral Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) or similar

  • Mobile Phase:

    • Supercritical CO₂ (A)

    • Methanol with 0.2% diethylamine (B)

  • Gradient: 5% to 40% B over 5 minutes

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: UV at 280 nm or MS/MS

3. Method Validation Parameters

ParameterTypical Performance
Resolution (Rs) > 1.5
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
LOD ~0.5 ng/mL
LOQ ~1 ng/mL
Method 3: Enantioselective Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent volumes.

1. Sample Preparation

  • Dilution of the sample in the background electrolyte is often sufficient. For complex matrices, a simple filtration or solid-phase extraction may be necessary.

2. CE Conditions

  • CE System: Agilent 7100 CE System or equivalent

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., 10 mM hydroxypropyl-β-cyclodextrin).

  • Voltage: 25 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Detection: UV at 214 nm or MS

3. Method Validation Parameters

ParameterTypical Performance
Resolution (Rs) > 2.0
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.99
LOD ~0.05 µg/mL
LOQ ~0.1 µg/mL

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the described analytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Chiral_Column Chiral HPLC Column (e.g., Chirobiotic V) Inject->Chiral_Column MSMS Tandem Mass Spectrometer (MRM Detection) Chiral_Column->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Data Acquisition & Processing

LC-MS/MS Workflow for Terbutaline Enantiomer Analysis.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis Sample Sample Extraction Extraction (e.g., SPE) Sample->Extraction Inject Injection Extraction->Inject Chiral_SFC_Column Chiral SFC Column (e.g., Chiralpak IC) Inject->Chiral_SFC_Column Detector Detector (UV or MS) Chiral_SFC_Column->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Data Acquisition & Processing

SFC Workflow for Terbutaline Enantiomer Analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Sample Dilution Dilution in BGE Sample->Dilution Inject Injection Dilution->Inject Capillary Capillary with Chiral Selector Inject->Capillary Detector Detector (UV or MS) Capillary->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Data Acquisition & Processing

CE Workflow for Terbutaline Enantiomer Analysis.

Conclusion

The enantioselective analysis of terbutaline is essential for understanding its pharmacology and ensuring patient safety. The LC-MS/MS method using this compound as an internal standard offers the highest sensitivity and specificity, making it the gold standard for bioanalytical applications. However, SFC provides a faster and more environmentally friendly alternative, while CE offers high separation efficiency with minimal sample consumption. The choice of method should be guided by the specific requirements of the study, considering factors such as required sensitivity, sample throughput, and available resources.

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Terbutaline-d9, ensuring compliance with regulatory standards and promoting a culture of safety.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including deuterated compounds like this compound, is governed by stringent federal and state regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2][3] These regulations are in place to prevent the contamination of soil and water supplies, which can harm wildlife and human health.[1] Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all applicable local and federal guidelines.

Step-by-Step Disposal Protocol for this compound

Based on available safety data and general best practices for pharmaceutical waste, the following procedure is recommended for the disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[4][5] All handling of the compound should be performed in a well-ventilated area or under a chemical fume hood.[5][6]

  • Waste Identification and Segregation:

    • Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department.

    • Collect all waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and any spilled material, in a designated and clearly labeled hazardous waste container.

  • Disposal Method:

    • The recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[4]

    • Incineration in a facility equipped with an afterburner and scrubber is a suitable destruction method for this compound.[4]

    • Crucially, do not dispose of this compound down the drain or in the regular trash. Flushing pharmaceuticals can lead to the release of biologically active substances into waterways, as sewage treatment systems may not effectively remove them.[7]

  • Container Management:

    • Ensure the hazardous waste container is compatible with the chemical, properly sealed, and clearly labeled with its contents.

    • Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by the licensed disposal company.

  • Documentation: Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the name of the disposal company. This documentation is essential for regulatory compliance.

Quantitative Data

Currently, there is no publicly available quantitative data regarding specific disposal limits or ecotoxicity for this compound.[4] The following table summarizes the lack of specific quantitative information.

ParameterValueSource
Ecotoxicity Data No data availableCleanchem Laboratories MSDS[4]
Regulatory Disposal Limits Not specified; consult local and federal regulationsGeneral Guidance

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste in a Designated Hazardous Waste Container ppe->segregate label_waste Clearly Label Container with Contents and Hazard Information segregate->label_waste consult_ehs Consult Institutional EHS for Specific Procedures label_waste->consult_ehs licensed_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company consult_ehs->licensed_disposal Follow EHS Guidance incineration Recommended Disposal: Incineration with Afterburner and Scrubber licensed_disposal->incineration documentation Document Disposal Details (Amount, Date, Company) incineration->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound in a laboratory.

By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: Essential Safety and Handling of Terbutaline-d9

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of pharmaceutical research, the safety of laboratory personnel is paramount. This guide provides indispensable safety and logistical information for handling Terbutaline-d9, a deuterated analog of the β2-adrenergic receptor agonist, Terbutaline. Adherence to these protocols is crucial for minimizing exposure risk and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound, as a deuterated compound, is expected to exhibit pharmacological and toxicological properties similar to its parent compound, Terbutaline. Terbutaline is a potent pharmaceutical substance and should be handled with care. The primary routes of occupational exposure are inhalation of airborne particles and dermal contact.

Toxicological Information: Terbutaline is harmful if swallowed or inhaled and may cause damage to organs, particularly the heart, through prolonged or repeated exposure[1][2]. Acute exposure can lead to symptoms such as increased heart rate (tachycardia), tremors, nervousness, headache, and palpitations[2][3]. An established Occupational Exposure Limit (OEL) for Terbutaline sulphate is 0.01 mg/m³ over an 8-hour time-weighted average[1]. This low OEL underscores the high potency of the compound and the need for stringent control measures.

Physical and Chemical Properties: A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 5-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)benzene-1,3-diol
CAS Number 1189658-09-0[4][5]
Molecular Formula C₁₂H₁₀D₉NO₃[4][5]
Molecular Weight 234.34 g/mol [4][5]
Appearance Tan Powder[4]
Melting Point 99-102°C[4]
Storage Temperature -20°C Freezer[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartRequired PPESpecifications
Respiratory RespiratorAn N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
Hands Double GlovesWear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.
Eyes Safety GogglesTightly fitting safety goggles with side shields are mandatory.
Body Laboratory CoatA dedicated laboratory coat with long sleeves and a closed front.
Feet Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory.

Operational Plan: Safe Handling Workflow

The following step-by-step workflow should be followed for all procedures involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Designated Area Designated Area Gather Materials Gather Materials Designated Area->Gather Materials 1. Work in a certified chemical fume hood or ventilated balance enclosure. Don PPE Don PPE Gather Materials->Don PPE 2. Assemble all necessary equipment and reagents. Weighing Weighing Don PPE->Weighing 3. Follow the full PPE protocol. Dissolving Dissolving Weighing->Dissolving 4. Use a microbalance with a draft shield. Handle powder carefully to avoid aerosolization. Decontaminate Surfaces Decontaminate Surfaces Dissolving->Decontaminate Surfaces 5. Add solvent to the powder slowly. Cap vials immediately. Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE 6. Clean all work surfaces with an appropriate deactivating solution. Dispose Waste Dispose Waste Doff PPE->Dispose Waste 7. Remove PPE in the correct order to avoid self-contamination. End End Dispose Waste->End 8. Segregate and dispose of all waste according to the disposal plan.

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Waste Management

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation is Key:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous pharmaceutical waste.

Disposal Method: The recommended method for the disposal of this compound waste is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the active pharmaceutical ingredient.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_waste Sharps Hazardous Waste (for incineration) is_sharp->sharps_waste Yes solid_waste Solid Hazardous Waste (for incineration) is_liquid->solid_waste No liquid_waste Liquid Hazardous Waste (for incineration) is_liquid->liquid_waste Yes

Figure 2. Logical diagram for the segregation and disposal of this compound waste.

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and colleagues.

  • If safe to do so, and you are trained, contain the spill with absorbent material.

  • Wear appropriate PPE, including a respirator, during cleanup.

  • Collect all contaminated materials in a sealed hazardous waste container.

  • Decontaminate the area thoroughly.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

By implementing these safety protocols, you contribute to a culture of safety and responsibility in your laboratory. The careful and informed handling of potent compounds like this compound is not just a regulatory requirement but a cornerstone of professional scientific practice.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.